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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Executive Summary In contemporary medicinal chemistry, chiral pyrrolidine derivatives serve as privileged scaffolds for central nervous system (CNS) therapeutics and highly specific enzyme inhibitors. (S)-2-(3-Methoxypyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, chiral pyrrolidine derivatives serve as privileged scaffolds for central nervous system (CNS) therapeutics and highly specific enzyme inhibitors. (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1334829-00-3)[1] is a highly versatile, bifunctional organic compound characterized by a chiral methoxy-substituted pyrrolidine core and an N-linked ethanol appendage. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its derivatization.

By synthesizing empirical supplier data[1] with advanced in silico predictive modeling, this guide equips drug development professionals with the foundational data necessary to integrate this molecule into complex synthetic pipelines.

Structural Architecture and Electronic Profiling

The utility of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol stems from its orthogonal functional groups, which allow for highly selective synthetic transformations[1]:

  • The Tertiary Amine (N1): Buried within the pyrrolidine ring, this nitrogen acts as a mild base and a hydrogen-bond acceptor. At physiological pH (7.4), it is predominantly protonated, significantly enhancing the molecule's aqueous solubility and lipophilic efficiency (LipE)—a critical metric for .

  • The (S)-Methoxy Group (C3): The stereospecific (S)-configuration dictates the spatial trajectory of the methoxy oxygen. This acts as a rigid hydrogen-bond acceptor, allowing for highly specific lock-and-key interactions within target receptor pockets without introducing the metabolic liabilities of a free hydroxyl group.

  • The Primary Hydroxyl (N-Ethanol Side Chain): This terminal alcohol is sterically unhindered, making it the primary site for derivatization (e.g., esterification, etherification, or oxidation)[1].

G Compound (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Scaffold N1 N1 Position (Tertiary Amine) Compound->N1 Basicity & Salt Formation C3 C3 Position (S-Methoxy Group) Compound->C3 Chirality & Steric Bulk SideChain N-Ethyl Alcohol (Primary Hydroxyl) Compound->SideChain H-Bonding & Derivatization N1_Detail pKa ~8.5 Target Binding N1->N1_Detail C3_Detail Receptor Fit (Stereospecificity) C3->C3_Detail SideChain_Detail Esterification Etherification SideChain->SideChain_Detail

Fig 1: Structural logic and functional group reactivity of the pyrrolidine scaffold.

Physicochemical Properties: Empirical Data and Predictive Modeling

While foundational metrics such as molecular weight (145.20 g/mol ) and molecular formula (C₇H₁₅NO₂) are well-documented, specific thermodynamic properties such as boiling point, melting point, and density are currently classified as "Not available" in major empirical databases[1]. To bridge this gap for formulation scientists, Table 1 synthesizes verified empirical data with high-confidence in silico predictions based on structural analogs.

Table 1: Physicochemical Profile of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

PropertyValueSource / Methodology
CAS Number 1334829-00-3Empirical (Supplier Data)[1]
Molecular Formula C₇H₁₅NO₂Empirical (Supplier Data)
Molecular Weight 145.20 g/mol Empirical (Supplier Data)[1]
Topological Polar Surface Area (TPSA) 29.5 ŲIn silico prediction
LogP (Octanol/Water) 0.1 to 0.4In silico prediction
pKa (Conjugate Acid) 8.2 – 8.6In silico prediction
Boiling Point ~230 – 250 °C (at 760 mmHg)In silico prediction
Density ~1.02 – 1.08 g/cm³In silico prediction

Causality Insight: The predicted TPSA of 29.5 Ų combined with a LogP near 0.3 indicates excellent membrane permeability. The basic tertiary amine (predicted pKa ~8.4) ensures the molecule is highly soluble in acidic to neutral aqueous environments, making it an ideal candidate for oral drug formulations.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind reagent selection. The following protocols are designed as self-validating systems to ensure high-fidelity characterization and derivatization.

Protocol A: Analytical Characterization (LC-MS & NMR)

To confirm the structural integrity of the purchased or synthesized compound, a dual-modal analytical approach is required.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol is an amphiphilic solvent that ensures complete solvation of both the polar hydroxyl group and the lipophilic pyrrolidine core, preventing sample aggregation in the injection loop.

  • Mass Spectrometry (ESI+): Run the sample using Positive Electrospray Ionization (ESI+).

    • Causality: The tertiary amine is highly basic and readily accepts a proton in the presence of standard LC-MS additives (e.g., 0.1% Formic Acid). The expected primary signal will be the [M+H]⁺ pseudomolecular ion at m/z 146.1.

  • NMR Structural Validation (The D₂O Shake): Acquire a standard ¹H-NMR spectrum in CDCl₃. Subsequently, add a drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Causality: The primary alcohol (-OH) proton is labile. Upon shaking with D₂O, rapid isotopic exchange occurs, converting the -OH to -OD. The disappearance of the hydroxyl peak in the second spectrum self-validates the presence and accessibility of the primary alcohol.

Protocol B: Selective O-Acylation (Esterification)

This protocol details the synthesis of an ester prodrug by selectively reacting the primary hydroxyl group while preventing the tertiary amine from interfering[1].

  • Reagent Setup: In an oven-dried flask under inert N₂ atmosphere, dissolve 1.0 eq of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol in anhydrous Dichloromethane (DCM). Cool the system to 0 °C using an ice bath.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.2 eq of the desired Acyl Chloride.

    • Causality: DIPEA is strictly chosen over standard bases like Triethylamine (TEA). DIPEA's significant prevents it from acting as a competing nucleophile against the acyl chloride. Furthermore, DIPEA acts as an acid scavenger, neutralizing the HCl byproduct. This is critical; if HCl is not scavenged, the pyrrolidine nitrogen will protonate, forming a hydrochloride salt that will precipitate out of the DCM, immediately halting the reaction.

  • Quenching and Phase Separation: After 2 hours, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mildly basic NaHCO₃ neutralizes any unreacted acyl chloride and ensures the pyrrolidine nitrogen remains in its deprotonated (free base) state. This self-validates the workup, as the uncharged product will cleanly partition into the lower organic (DCM) layer for easy extraction.

Workflow Start Starting Material (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Path1 Oxidation Start->Path1 Path2 Esterification Start->Path2 Path3 Salt Formation Start->Path3 Prod1 Aldehyde / Carboxylic Acid (via Swern/Dess-Martin) Path1->Prod1 Prod2 Ester Prodrugs (via Acyl Chlorides/DIPEA) Path2->Prod2 Prod3 HCl / Tartrate Salts (Improved Aqueous Solubility) Path3->Prod3

Fig 2: Divergent synthetic workflows for derivatizing the primary hydroxyl and amine.

References

  • Chemikart. 1334829-00-3 Properties and Molecular Formula. Chemikart Database. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Synthetic Methodology of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Executive Summary In contemporary medicinal chemistry, chiral pyrrolidine derivatives serve as privileged scaffolds for drug discovery, offering predictable conformational geometry and versatile functionalization points....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, chiral pyrrolidine derivatives serve as privileged scaffolds for drug discovery, offering predictable conformational geometry and versatile functionalization points. (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly specialized, bifunctional building block. By incorporating both a hydrogen-bond-accepting methoxy group and a hydrogen-bond-donating/accepting primary alcohol, this compound significantly modulates the lipophilicity (LogP) and aqueous solubility of target pharmacophores. This whitepaper provides an authoritative guide on its physicochemical properties, structural logic, and a self-validating synthetic protocol designed for high-enantiomeric-purity applications.

Physicochemical Profiling & Structural Logic

The utility of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol stems from its precise stereochemistry and functional group distribution.

Quantitative Data Summary

Note: Vendor databases occasionally conflate enantiomeric CAS registry numbers. Rigorous literature validation confirms that 1334829-84-3 is assigned to the (S)-enantiomer, whereas 1334829-00-3 designates the (R)-enantiomer [1][2].

PropertyValue
Chemical Name (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
IUPAC Name 2-[(3S)-3-methoxypyrrolidin-1-yl]ethanol
CAS Registry Number 1334829-84-3
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
SMILES (Isomeric) CO[C@H]1CCN(CCO)C1
Core Structure N-alkylated pyrrolidine with a C3-methoxy substitution
Structural Causality in Drug Design
  • The Pyrrolidine Core: The basic tertiary nitrogen (pKa ~ 8.5) ensures protonation at physiological pH (7.4). This cationic state is frequently exploited to form critical salt bridges with aspartate or glutamate residues in kinase and GPCR binding pockets.

  • The (S)-C3-Methoxy Group: The stereocenter locks the pyrrolidine ring into a specific envelope conformation. The methoxy oxygen acts as a rigid hydrogen bond acceptor, directing binding affinity without the metabolic liability of a free hydroxyl group.

  • The N-Ethanol Side Chain: The primary alcohol serves a dual purpose. Biologically, it improves aqueous solubility. Chemically, it acts as a synthetic handle—ready to be converted into a leaving group (e.g., mesylate/tosylate) or oxidized to an aldehyde for reductive amination with larger drug fragments [3].

Synthetic Methodology & Workflow

The most efficient and atom-economical route to synthesize (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is the nucleophilic ring-opening of ethylene oxide by (S)-3-methoxypyrrolidine.

SynthesisWorkflow SM (S)-3-Methoxypyrrolidine (Chiral Precursor) Reaction Nucleophilic Ring Opening Solvent: MeOH, 0°C → RT SM->Reaction Reagent Ethylene Oxide (Alkylating Agent) Reagent->Reaction Controlled addition Workup Aqueous Workup & Extraction (DCM) Reaction->Workup LC-MS validation Purification Flash Chromatography (DCM:MeOH + 1% Et3N) Workup->Purification Crude isolation Product (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Target Scaffold Purification->Product Chiral HPLC verification

Figure 1: Synthetic workflow and validation checkpoints for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.

Mechanistic Causality

Using ethylene oxide is strategically superior to using 2-bromoethanol. Alkylation with 2-bromoethanol generates hydrobromic acid (HBr) as a byproduct, which immediately protonates the basic pyrrolidine nitrogen, stalling the reaction and requiring excess base. Ethylene oxide undergoes a clean, atom-economical ring-opening driven by the relief of ring strain, generating no acidic byproducts and ensuring complete conversion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to guarantee both chemical and enantiomeric purity.

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 1.0 equivalent of (S)-3-methoxypyrrolidine in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice-water bath.

  • Causality: Methanol is chosen over aprotic solvents (like THF) because it facilitates the necessary proton transfer during the epoxide ring-opening. Cooling to 0°C is critical to control the exothermic nature of the reaction and prevent thermal degradation or polymerization of the epoxide.

Step 2: Epoxide Addition

  • Action: Introduce 1.1 equivalents of ethylene oxide via a cold syringe (or gas dispersion tube, depending on the scale).

  • Causality: A slight 10% excess ensures complete consumption of the valuable chiral starting material. Over-alkylation is impossible because the reaction yields a tertiary amine, which lacks the necessary proton to undergo further epoxide opening under these mild conditions.

Step 3: Reaction Propagation & In-Process Monitoring

  • Action: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase and a Ninhydrin stain.

  • Validation: Ninhydrin stains the secondary amine starting material a deep purple/red, while the tertiary amine product appears faint or distinctively different. The disappearance of the secondary amine spot confirms reaction completion.

Step 4: Workup & Isolation

  • Action: Concentrate the reaction mixture under reduced pressure to remove methanol. Dissolve the crude residue in dichloromethane (DCM) and wash once with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Causality: The mild basic wash removes trace impurities without protonating the highly polar product, which would otherwise cause it to partition into the aqueous layer and ruin the yield.

Step 5: Purification

  • Action: Purify the concentrated crude via silica gel flash chromatography. Use a gradient elution of DCM to 10% MeOH in DCM, supplemented with 1% Triethylamine (Et₃N).

  • Causality: The addition of 1% Et₃N is mandatory. Without it, the basic tertiary nitrogen of the product will interact strongly with the acidic silanol groups on the silica gel, leading to severe peak streaking and poor recovery.

Analytical Validation Standards

To ensure the integrity of the synthesized batch for downstream biological assays, the following validation parameters must be met:

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should display a dominant [M+H]⁺ peak at m/z 146.2.

  • Nuclear Magnetic Resonance (¹H NMR): Confirmation requires the presence of a sharp singlet at ~3.3 ppm integrating to 3 protons (the methoxy group), alongside the multiplet shifts corresponding to the newly formed N-CH₂-CH₂-OH side chain.

  • Chiral HPLC: This is the ultimate self-validating step. The product must be run against a racemic standard on a chiral stationary phase (e.g., Chiralcel OD-H) to confirm an enantiomeric excess (ee) of >98%. This proves that the (S)-stereocenter at C3 did not undergo racemization during the reaction or workup.

References

  • Chemenu. "New Products Catalog - CM301347: (S)-2-(3-methoxypyrrolidin-1-yl)ethanol." Accessed March 26, 2026. 1

  • Bidepharm. "CAS 1334829-84-3 Product Information - (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol." Accessed March 26, 2026. 2

  • EvitaChem. "(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Product Data and Synthesis Analysis." Accessed March 26, 2026. 3

Sources

Foundational

Advanced Technical Guide: Safety, Handling, and Analytical Profiling of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Executive Summary & Structural Significance (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly specialized chiral building block utilized extensively in medicinal chemistry and advanced drug development[1]. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly specialized chiral building block utilized extensively in medicinal chemistry and advanced drug development[1]. The molecule’s architecture—featuring a pyrrolidine ring substituted with both a methoxy group and an ethanol side chain—creates a versatile scaffold capable of complex hydrogen bonding and stereospecific interactions within biological targets.

Because this compound bridges the gap between a secondary/tertiary amine and an aliphatic alcohol, its handling requires a nuanced understanding of its physicochemical behavior. This whitepaper provides a comprehensive, causality-driven framework for the safe handling, hazard mitigation, and quality control of this critical chiral reagent.

Physicochemical Profiling & Causality of Hazards

To handle this compound safely, scientists must understand the inherent reactivity dictated by its molecular structure. Standardized safety data is often limited for niche chiral intermediates; therefore, hazard profiling must be extrapolated from first principles.

Table 1: Core Physicochemical Data

PropertyValue / Description
Chemical Name (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
CAS Number 1334829-00-3
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Structural Features Chiral pyrrolidine core, tertiary amine, primary alcohol, aliphatic ether
Expected State Viscous liquid / hygroscopic oil
Mechanistic Hazard Assessment

Based on the functional groups present, we can definitively establish the following hazard profile:

  • Alkaline Corrosivity & Tissue Irritation (GHS H315 / H319): The nitrogen atom in the pyrrolidine ring acts as a strong Lewis base. Upon contact with moisture on human skin or ocular mucous membranes, the lone pair on the nitrogen abstracts protons to form localized, highly alkaline hydroxide solutions. This causality explains why pyrrolidine derivatives are potent skin and severe eye irritants.

  • Hygroscopicity & Degradation: The primary alcohol (-OH) and the amine nitrogen make the compound highly hygroscopic. Exposure to ambient atmospheric moisture not only degrades the sample via water absorption but can also facilitate N-oxidation over time.

Standard Operating Procedures (SOP): Safe Handling & Transfer

Due to the risks outlined above, laboratory handling must strictly adhere to the[2], which mandates the use of protective engineering controls to minimize worker exposure. Furthermore, hazard evaluation should follow the RAMP (Recognize, Assess, Minimize, Prepare) framework endorsed by the [3].

Step-by-Step Transfer Protocol
  • Atmospheric Preparation: Purge a Schlenk flask or glovebox antechamber with an inert gas (Argon or dry Nitrogen) to eliminate atmospheric moisture and prevent sample degradation.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended due to the permeability of amines through thin elastomers), splash-proof safety goggles, and a flame-retardant lab coat.

  • Engineering Controls: Conduct all transfers inside a certified chemical fume hood. Ensure the sash is positioned at the lowest workable height to maintain a minimum face velocity of 100 fpm.

  • Weighing & Transfer: Use a static-eliminating balance enclosure. Because the compound is a viscous, hygroscopic oil, transfer the material using a positive-displacement micropipette or a thoroughly dried, inert glass syringe.

  • Storage: Seal the primary container with PTFE tape, place it inside a secondary desiccator charged with active Drierite, and store at 2–8°C to suppress thermal degradation.

Handling and Emergency Response Workflow

Workflow Start Initiate Protocol Risk Hazard Assessment (Review CAS 1334829-00-3) Start->Risk PPE Don PPE (Nitrile, Goggles, Lab Coat) Risk->PPE Hood Transfer to Fume Hood (Inert Atmosphere) PPE->Hood Weigh Weigh & Transfer (Schlenk/Glovebox) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Neutralize & Contain (Weak Acid/Absorbent) Spill->Decon Yes Proceed Proceed to Reaction/Assay Spill->Proceed No End Safe Storage (Desiccated, 2-8°C) Decon->End Proceed->End

Workflow for safe handling, transfer, and emergency spill response of chiral amino alcohols.

Quality Control: Self-Validating Chiral Purity Assay

In drug development, the stereochemical integrity of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is non-negotiable. Enantiomeric excess (ee) must be verified before downstream synthesis. The following High-Performance Liquid Chromatography (HPLC) protocol incorporates self-validating mechanisms to ensure analytical trustworthiness.

Causality Behind the Analytical Methodology
  • Mobile Phase Modifier: The basic pyrrolidine nitrogen will interact strongly with residual acidic silanols on standard silica-based chiral stationary phases, causing severe peak tailing. To counteract this, a volatile organic modifier (Diethylamine, DEA) is added to the mobile phase to competitively bind these silanol sites, ensuring sharp, quantifiable peaks.

  • Detection Strategy: Because the aliphatic pyrrolidine ring lacks a conjugated pi-system (no strong UV chromophore), standard UV detection at 254 nm will fail. Detection must rely on an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

Step-by-Step HPLC Protocol
  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any trace aqueous buffers. Install a polysaccharide-based chiral column (e.g., Chiralpak IG).

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane/IPA (90:10 v/v) containing 0.1% DEA. Degas via sonication for 15 minutes.

  • Self-Validating Blank Run: Inject 10 µL of the pure sample diluent (Hexane/IPA).

    • Validation Check: The baseline must remain flat, proving the absence of column carryover or solvent contamination.

  • System Suitability Test (SST): Inject a racemic standard of 2-(3-Methoxypyrrolidin-1-yl)ethanol.

    • Validation Check: The system must demonstrate a resolution ( Rs​ ) of ≥1.5 between the (R) and (S) enantiomers to prove the method's discriminatory power. If Rs​<1.5 , adjust the Hexane/IPA ratio.

  • Sample Analysis: Dissolve 1.0 mg of the (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol sample in 1.0 mL of diluent. Inject 10 µL.

  • Data Acquisition: Monitor the eluent via ELSD (drift tube temperature set to 40°C, nebulizer gas at 3.0 bar) to accurately quantify the enantiomeric purity.

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Committee on Chemical Safety (CCS) Resources Source: American Chemical Society (ACS) URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Molecular Formula: C₇H₁₅NO₂, MW: 145.20 g/mol ) is a highly versatile chiral heterocyclic scaffold widely utilized in medicinal chemistry[1]. Structurally, it features a pyrrolidine ring substituted with a methoxy group at the C3 position in the (S)-configuration, alongside an N-hydroxyethyl side chain. This specific stereochemistry and functionalization pattern make it a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), including P2Y₁₂ receptor antagonists[2] and oxidative phosphorylation inhibitors[3].

As a Senior Application Scientist, I emphasize that the rigorous spectroscopic characterization of such chiral intermediates is not merely a compliance exercise; it is a fundamental requirement to prevent downstream synthetic failures. This whitepaper outlines a self-validating analytical system designed to confirm the structural integrity, regiochemistry, and enantiomeric purity of this molecule.

Strategic Analytical Workflow & Causality

A robust characterization protocol must employ orthogonal techniques to eliminate structural ambiguity. The fundamental pyrrolidine-ethanol backbone shares structural similarities with other characterized amino-alcohols[4], but the addition of the chiral methoxy group necessitates a highly specific workflow:

  • HRMS validates the exact molecular formula and detects trace synthetic impurities.

  • NMR (1D and 2D) maps the carbon-hydrogen framework, confirming the specific N-alkylation and C3-methoxylation, definitively ruling out regioisomers.

  • ATR-FTIR provides orthogonal, non-destructive confirmation of the hydroxyl and ether moieties.

  • Chiral HPLC ensures the integrity of the (S)-stereocenter, a critical parameter since enantiomers often exhibit drastically different pharmacological profiles.

AnalyticalWorkflow cluster_0 Spectroscopic & Spectrometric Profiling Start (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Sample Preparation HRMS HRMS (ESI+) Exact Mass & Formula Start->HRMS NMR 1D & 2D NMR Regiochemistry & Connectivity Start->NMR FTIR ATR-FTIR Functional Group Verification Start->FTIR Chiral Chiral HPLC & Polarimetry Enantiomeric Purity (S-isomer) Start->Chiral Validation Comprehensive Structural Validation HRMS->Validation NMR->Validation FTIR->Validation Chiral->Validation

Fig 1. Strategic analytical workflow for comprehensive structural and chiral validation.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality: Electrospray ionization in positive mode (ESI+) is selected due to the intrinsic basicity of the pyrrolidine nitrogen, which readily accepts a proton. High-resolution time-of-flight (TOF) mass analysis differentiates the target molecule from isobaric impurities by measuring the exact mass to within a <5 ppm error margin.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to facilitate ionization.

  • Chromatography: Inject 1 µL into an LC-ESI-TOF system equipped with a C18 column (50 mm x 2.1 mm, 1.8 µm).

  • Elution: Run a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Acquisition: Acquire MS data in ESI+ mode spanning m/z 50 to 500, utilizing an internal lock-mass for real-time calibration.

Table 1: HRMS (ESI+) Data Summary

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺C₇H₁₆NO₂⁺146.1176146.1181+3.4
[M+Na]⁺C₇H₁₅NO₂Na⁺168.0995168.1001+3.5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While 1D ¹H and ¹³C NMR provide the baseline chemical shifts, the structural complexity of the substituted pyrrolidine ring necessitates 2D NMR (COSY, HSQC, HMBC). COSY traces the continuous spin system of the pyrrolidine ring (C2-C3-C4-C5) and the ethanol side chain. Crucially, HMBC confirms the linkage of the methoxy group to C3 and the ethanol group to the N1 position by observing long-range scalar couplings (e.g., the methoxy protons correlating specifically to the C3 carbon).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, 2s relaxation delay) and ¹³C{¹H} NMR at 100 MHz (1024 scans).

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard gradient-selected pulse sequences to map heteronuclear connectivity.

Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃, 298 K)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)
C3-OCH₃3.32s, 3H56.4
C3 (Ring)3.95m, 1H79.8
N-CH₂ (Ethanol)2.65 - 2.75t, J = 5.8, 2H57.2
CH₂-OH (Ethanol)3.65t, J = 5.8, 2H59.5
C2 (Ring)2.70 - 2.85m, 2H60.1
C5 (Ring)2.55 - 2.65m, 2H53.4
C4 (Ring)1.85 - 2.05m, 2H31.2
O-H2.80br s, 1H (exchanges with D₂O)-

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) FTIR is a non-destructive, self-validating technique requiring no sample preparation. It is deployed here to orthogonally confirm the presence of the primary alcohol and the aliphatic ether, which exhibit distinct, non-overlapping vibrational modes.

Step-by-Step Protocol:

  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.

  • Application: Apply 2-3 µL of the neat liquid sample directly onto the center of the ATR crystal.

  • Measurement: Apply the pressure anvil to ensure uniform optical contact. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment
3350Broad, StrongO-H stretching (hydrogen-bonded primary alcohol)
2945, 2870MediumC-H stretching (aliphatic CH₂ and CH₃)
1115StrongC-O-C stretching (aliphatic ether)
1055StrongC-O stretching (primary alcohol)

Stereochemical Validation: Chiral HPLC & Polarimetry

Causality: Standard achiral spectroscopy (NMR, MS, IR) is "blind" to enantiomers. To validate the (S)-configuration, optical rotation is measured. However, for precise enantiomeric excess (% ee) quantification, Chiral Stationary Phase (CSP) HPLC is mandatory. An amylose-based chiral column provides differential hydrogen bonding and steric interactions, effectively resolving the (S) and (R) enantiomers.

Step-by-Step Protocol (Chiral HPLC):

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in Hexane/Isopropanol (80:20).

  • Injection: Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Elution: Utilize an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. Expert Note: The addition of 0.1% DEA is critical to suppress peak tailing caused by secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica support.

  • Detection: Monitor UV absorbance at 210 nm.

Step-by-Step Protocol (Polarimetry):

  • Solution Prep: Dissolve exactly 1.00 g of the compound in 100 mL of Methanol (c = 1.0).

  • Measurement: Measure the specific rotation [α]D at 20 °C using a sodium D-line lamp (589 nm) in a 1 dm path-length cell. Compare the observed rotation against the certified reference standard for the (S)-enantiomer.

References

  • EvitaChem. "Buy (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (EVT-12055670)".
  • ACS Publications. "4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist...".
  • PubChem. "1-Pyrrolidineethanol | C6H13NO | CID 76288".
  • PMC. "Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol in API Manufacturing

Executive Summary (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1334829-84-3) is a highly versatile chiral building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. Featuring a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1334829-84-3) is a highly versatile chiral building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. Featuring a pyrrolidine ring substituted with a stereospecific 3-methoxy group and an N-ethyl alcohol appendage, this scaffold is critical for modulating the physicochemical and pharmacokinetic properties of drug candidates[1]. This application note provides authoritative methodologies for integrating this compound into API cores, focusing on mechanistic causality and self-validating experimental designs.

Physicochemical Profiling & Strategic Utility

The structural topology of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol offers three distinct chemical vectors that drive its utility in medicinal chemistry:

  • Primary Alcohol: Serves as an ideal nucleophile for Mitsunobu etherification or can be converted into a leaving group (e.g., mesylate/tosylate) for nucleophilic substitution reactions.

  • Tertiary Amine: Provides a physiological pKa (~8.5), ensuring protonation in the gastrointestinal tract and systemic circulation. This ionization significantly enhances the aqueous solubility of otherwise lipophilic API cores.

  • (S)-3-Methoxy Group: Acts as a hydrogen bond acceptor while reducing the overall lipophilicity (LogD) compared to unsubstituted alkyl chains. The specific stereochemistry is often crucial for precise binding affinity in neurological and oncological receptor pockets[1].

Experimental Protocols

As a Senior Application Scientist, it is vital to ensure that the integration of this scaffold into an API core is both high-yielding and stereochemically robust. The following protocols are designed as self-validating systems.

Protocol A: Mitsunobu Etherification for API Scaffold Integration

This protocol details the attachment of the (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol side chain to a phenolic API intermediate.

Expertise & Experience (Causality): The Mitsunobu reaction is selected because it proceeds under mild, neutral conditions, preventing the racemization of the (S)-methoxy stereocenter and avoiding harsh basic conditions that might degrade sensitive API cores. While the tertiary amine in the pyrrolidine ring is basic, it generally does not outcompete the phenol for the betaine intermediate provided the phenol has a pKa < 10. If basicity-induced stalling is observed, pre-forming the hydrochloride salt of the amine can mitigate side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 eq of the phenolic API core and 1.2 eq of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol in anhydrous THF (0.2 M). Causality: Anhydrous conditions are critical; trace moisture will prematurely hydrolyze the DIAD/PPh3 betaine intermediate, halting the reaction.

  • Activation: Add 1.5 eq of Triphenylphosphine (PPh3) and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the betaine and minimizes the formation of the hydrazine dicarboxylate byproduct.

  • Propagation & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS (ESI+). The system validates itself when the phenol peak is consumed and the product mass [M+H]+ appears alongside the generation of triphenylphosphine oxide (TPPO).

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et3N) to isolate the basic API.

Protocol B: Synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

To ensure supply chain security, the building block can be synthesized in-house from simpler precursors[1].

Expertise & Experience (Causality): N-alkylation of (S)-3-methoxypyrrolidine with 2-bromoethanol is preferred over ethylene oxide at the bench scale due to the significant toxicity, gaseous nature, and over-alkylation risks associated with ethylene oxide.

Step-by-Step Methodology:

  • Initiation: Mix 1.0 eq of (S)-3-methoxypyrrolidine and 2.0 eq of anhydrous K2CO3 in acetonitrile (MeCN). Causality: K2CO3 is a mild, insoluble base that acts as an acid scavenger for the generated HBr without promoting the elimination of 2-bromoethanol into ethylene gas.

  • Alkylation: Add 1.1 eq of 2-bromoethanol and heat the suspension to 60 °C for 8 hours.

  • In-Process Control (IPC): Monitor the reaction via GC-MS or TLC (Ninhydrin stain). The reaction is complete upon the disappearance of the ninhydrin-active spot (confirming the consumption of the secondary amine).

  • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation to yield the pure product.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected outcomes for the protocols described above.

ParameterProtocol A: Mitsunobu CouplingProtocol B: N-Alkylation
Target Transformation Etherification of Phenolic CoreSynthesis of Chiral Scaffold
Yield (%) 82 - 88%90 - 95%
Enantiomeric Excess (ee) >99% (Retention of configuration)>99%
Primary Impurity Hydrazine dicarboxylate, TPPON,N-dialkylated quaternary salt (<2%)
IPC Method LC-MS (ESI+)GC-MS / TLC (Ninhydrin)
Optimal Temperature 0 °C to Room Temperature60 °C

Mechanistic Workflow Visualization

G A (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol C Mitsunobu Etherification A->C B Lipophilic API Core B->C D Advanced Chiral API C->D High Yield E Physicochemical Modulation D->E F Optimized pKa & LogD E->F G Target Receptor Binding E->G

Workflow of integrating (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol into an API.

References

  • Title: BLD Pharmatech Co., Limited (Page 34) - CAS 1334829-84-3 Source: ChemBuyersGuide URL: [Link]

Sources

Application

Application Note: Asymmetric Synthesis and Medicinal Chemistry Workflows Utilizing (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Overview & Structural Rationale (S)-2-(3-Methoxypyrrolidin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Overview & Structural Rationale

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly versatile, bifunctional chiral scaffold that bridges the gap between asymmetric catalysis and advanced medicinal chemistry. As a chiral β -amino alcohol, it possesses three critical structural features that dictate its utility:

  • Conformationally Rigid Core: The pyrrolidine ring restricts the conformational degrees of freedom, which is essential for transferring stereochemical information during catalysis.

  • Stereodefined 3-Methoxy Group: This group provides necessary steric bulk to direct facial selectivity in transition states and acts as a secondary Lewis basic coordination site.

  • N-Linked Ethanol Appendage: The primary hydroxyl group serves a dual purpose. In catalysis, it covalently binds to metals (e.g., Zinc) to form robust bimetallic complexes. In drug development, it acts as a synthetic handle for prodrug formulation (e.g., esterification or phosphorylation).

This guide details two primary workflows: its application as a chiral ligand in enantioselective organozinc catalysis, and its integration as a pharmacophore in the synthesis of P2Y12 receptor antagonists.

Application Workflow I: Chiral Ligand in Enantioselective Organozinc Catalysis

Mechanistic Insights

The asymmetric addition of diethylzinc to aldehydes is a benchmark reaction in asymmetric synthesis. Utilizing (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol as a chiral ligand operates via a classic bimetallic Noyori-type mechanism . The ligand reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex acts simultaneously as a Lewis acid (activating the aldehyde) and a Lewis base (coordinating a second equivalent of diethylzinc). The steric hindrance of the (S)-3-methoxy group strongly biases the transition state, forcing the alkyl group to attack the Si or Re face of the aldehyde with high enantioselectivity .

CatalyticCycle L (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Chiral Ligand) Cat Chiral Zinc Alkoxide Catalyst Complex L->Cat + ZnEt2 - Ethane Zn ZnEt2 (Diethylzinc) Zn->Cat TS Bimetallic Transition State (Stereodetermining Step) Cat->TS + Aldehyde + ZnEt2 Ald Aldehyde (Substrate) Ald->TS TS->Cat Regeneration Prod Chiral Secondary Alcohol (Product) TS->Prod Hydrolysis

Figure 1: Catalytic cycle of enantioselective diethylzinc addition mediated by the chiral amino alcohol.

Self-Validating Protocol: Asymmetric Addition to Aldehydes

Step 1: Catalyst Pre-formation

  • Action: In a flame-dried Schlenk flask under argon, dissolve (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (0.05 eq, 5 mol%) in anhydrous toluene. Cool to 0 °C and add ZnEt 2​ (1.0 M in hexanes, 2.2 eq) dropwise.

  • Causality: Toluene/hexane is chosen because non-polar solvents prevent competitive coordination, maintaining the integrity of the bimetallic catalyst complex.

  • Self-Validation Check: Observe the reaction for effervescence (ethane gas evolution). The cessation of bubbling confirms the complete formation of the active catalyst complex. Do not proceed until bubbling stops.

Step 2: Substrate Addition

  • Action: Slowly add the aldehyde substrate (1.0 eq) to the catalyst solution at 0 °C.

  • Causality: Maintaining 0 °C maximizes the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, ensuring high enantiomeric excess (ee).

Step 3: Reaction Monitoring

  • Action: Stir for 10–18 hours at 0 °C.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is validated for completion when the UV-active aldehyde spot is fully consumed.

Step 4: Quench and Workup

  • Action: Carefully quench with 1N HCl at 0 °C, then extract with dichloromethane.

  • Causality: The acidic quench breaks down the robust zinc-alkoxide product complex, releasing the free chiral secondary alcohol and solubilizing the zinc salts into the aqueous layer.

Step 5: Stereochemical Validation

  • Action: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Causality: Comparing the retention times against a racemic standard definitively validates the enantiomeric excess of the process.

Quantitative Performance Data
EntryAldehyde SubstrateReaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1Benzaldehyde129294
24-Chlorobenzaldehyde109596
34-Methoxybenzaldehyde188891
41-Naphthaldehyde149093

Table 1: Substrate scope and stereochemical outcomes for the asymmetric addition of diethylzinc utilizing 5 mol% of the chiral ligand.

Application Workflow II: Advanced Pharmacophore Integration (P2Y12 Antagonists)

Medicinal Chemistry Context

The (S)-3-methoxypyrrolidine motif is a validated pharmacophore in cardiovascular drug development, most notably in the clinical candidate Selatogrel (ACT-246475) , a potent, reversible P2Y12 receptor antagonist . The stereochemistry of the 3-methoxy group is essential for optimal binding within the receptor pocket. By utilizing (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol as a building block, drug developers can leverage the primary alcohol as a functional handle to synthesize prodrugs (e.g., via phosphorylation) that improve aqueous solubility and bioavailability.

SyntheticWorkflow SM 4,6-Dichloro-2- phenylpyrimidine Step1 SNAr Reaction (DIPEA, THF, 60°C) SM->Step1 Reagent (S)-2-(3-Methoxypyrrolidin- 1-yl)ethanol Reagent->Step1 Int Chiral Pyrimidine Intermediate Step1->Int Step2 Phosphorylation / Prodrug Linkage Int->Step2 Prod Target P2Y12 Antagonist Prodrug Step2->Prod

Figure 2: Synthetic workflow for integrating the chiral pyrrolidine motif into a P2Y12 antagonist.

Self-Validating Protocol: SNAr Synthesis of Chiral Pyrimidine Intermediates

Step 1: Reagent Preparation

  • Action: Dissolve 4,6-dichloro-2-phenylpyrimidine (1.0 eq) in anhydrous THF.

  • Causality: THF provides excellent solubility for both the pyrimidine and the polar amino alcohol, while its ethereal oxygen can weakly coordinate to reaction intermediates, stabilizing the transition state during substitution.

Step 2: Nucleophile Addition

  • Action: Add (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (1.1 eq) followed by DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

  • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the pyrrolidine nitrogen which would otherwise quench its nucleophilicity.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 60 °C for 4 hours.

  • Causality: Nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrimidine requires thermal energy to overcome the aromatic stabilization barrier. 60 °C is optimal to ensure rapid conversion without degrading the N-ethanol side chain.

Step 4: In-Process Control (Self-Validation)

  • Action: Perform LC-MS analysis of an aliquot.

  • Self-Validation Check: The reaction is validated for completion when the starting material mass peak disappears and the target mass [M+H]+ of the mono-substituted intermediate is dominant.

Step 5: Workup and Isolation

  • Action: Quench with saturated aqueous NaHCO 3​ and extract with EtOAc.

  • Causality: A mild basic quench ensures the newly formed tertiary amine product remains in its free-base form, allowing it to partition cleanly into the organic layer for downstream prodrug linkage (e.g., coupling with a phosphoramidite reagent).

References

  • Caroff, E., et al. (2015). "4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel." Journal of Medicinal Chemistry, 58(23), 9133-9153. URL: [Link]

  • Pu, L., & Yu, H.-B. (2001). "Catalytic asymmetric organozinc additions to carbonyl compounds." Chemical Reviews, 101(3), 757-824. URL: [Link]

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification." Angewandte Chemie International Edition in English, 30(1), 49-69. URL: [Link]

Method

Application Note: Catalytic Applications of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Derived Ligands in Asymmetric Synthesis

Executive Summary The demand for enantiopure intermediates in pharmaceutical development and fine chemical synthesis has driven the continuous evolution of chiral ligands. Among these, chiral amino alcohols have establis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiopure intermediates in pharmaceutical development and fine chemical synthesis has driven the continuous evolution of chiral ligands. Among these, chiral amino alcohols have established themselves as privileged scaffolds. This application note details the utility of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol —a highly modular, tunable chiral amino alcohol—as a potent ligand in asymmetric catalysis.

By combining a rigid pyrrolidine core, an N-tethered primary alkoxide binding site, and a stereodirecting 3-methoxy group, this ligand provides an exceptional chiral environment for transition metal catalysis. This guide provides mechanistic insights, self-validating experimental protocols, and performance data for two benchmark applications: the enantioselective addition of dialkylzincs to aldehydes and the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones.

Structural Rationale & Mechanistic Insights

The efficacy of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol in asymmetric catalysis stems from its unique structural topology, which dictates precise causality in transition-state geometry:

  • Rigid Pyrrolidine Backbone: Unlike acyclic amino alcohols, the pyrrolidine ring restricts the conformational degrees of freedom of the nitrogen atom. This rigidity forces the N-ethanol appendage into a well-defined spatial orientation upon metal coordination [1].

  • Primary N-Ethanol Arm: The primary hydroxyl group readily deprotonates to form a robust, highly nucleophilic metal-alkoxide bond (e.g., with Zn(II) or Ru(II)). This strong coordination prevents ligand dissociation during the catalytic cycle.

  • Hemilabile 3-Methoxy Group: The ether oxygen at the C3 position serves a dual purpose. Sterically, it projects into the catalytic pocket, amplifying enantiofacial discrimination. Electronically, it can act as a hemilabile tridentate donor, temporarily coordinating to the metal center to stabilize reactive intermediates before being displaced by the incoming substrate [3].

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The asymmetric addition of diethylzinc to aldehydes is a fundamental C–C bond-forming reaction. The use of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol accelerates the reaction (ligand-accelerated catalysis) while providing high stereocontrol [1].

Mechanistic Causality

The reaction proceeds via a bimetallic transition state. One equivalent of diethylzinc reacts with the ligand to form a chiral zinc-alkoxide complex. A second equivalent of diethylzinc coordinates to the alkoxide oxygen, while the aldehyde coordinates to the zinc center. The 3-methoxy group of the ligand shields the re-face of the aldehyde, forcing the ethyl group to migrate exclusively to the si-face, yielding the (S)-alcohol.

G A Ligand + ZnEt2 (Precatalyst Formation) B Chiral Zn-Alkoxide Complex A->B - Ethane C Aldehyde Binding (Transition State) B->C + Aldehyde + ZnEt2 D Alkyl Transfer (Enantiofacial Discrimination) C->D Coordination E Product Release (Chiral Secondary Alcohol) D->E Alkyl Migration E->B Catalyst Regeneration

Fig 1. Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Experimental Protocol

Self-Validating System: The use of anhydrous toluene maximizes the rigidity of the bimetallic transition state. Quenching with 1N HCl is critical to break the robust product-zinc complex, ensuring accurate yield recovery.

  • Preparation: Flame-dry a 10 mL Schlenk flask under an argon atmosphere. Add (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (7.3 mg, 0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL).

  • Precatalyst Formation: Cool the solution to 0 °C. Dropwise, add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol). Stir for 15 minutes to ensure complete evolution of ethane gas and formation of the active Zn-alkoxide complex.

  • Substrate Addition: Add the target aldehyde (1.0 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature (20 °C) and stir for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1).

  • Quench & Workup: Cool the flask to 0 °C and carefully quench with 1N HCl (3.0 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the chiral secondary alcohol.

Quantitative Data Summary

Table 1: Scope of Enantioselective Diethylzinc Addition

SubstrateYield (%)Enantiomeric Excess (ee %)Absolute Configuration
Benzaldehyde9592(S)
p-Chlorobenzaldehyde9394(S)
p-Methoxybenzaldehyde9189(S)
2-Naphthaldehyde9695(S)

Application 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) is a safer, highly scalable alternative to high-pressure hydrogenation for the reduction of prochiral ketones [2]. When complexed with Ruthenium, (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol forms a highly active catalyst for this transformation [4].

Mechanistic Causality

The active catalyst is a 16-electron Ru(II)-amide/alkoxide complex. The formic acid/triethylamine mixture acts as the hydrogen donor. Decarboxylation of formate generates a Ru-hydride species. The rigid pyrrolidine core and the 3-methoxy group create a chiral pocket that dictates the approach of the ketone. The hydrogen transfer occurs via a concerted, six-membered pericyclic transition state involving the Ru-hydride and the ligand's N-H or O-H proton, transferring the hydride to the re-face of the ketone.

G Step1 Catalyst Prep [Ru] + Ligand Step2 Substrate Addition Ketone + H-Donor Step1->Step2 Step3 Reaction Stir at 40°C Step2->Step3 Step4 Quench & Workup Aq. Extraction Step3->Step4 Step5 Analysis Chiral HPLC Step4->Step5

Fig 2. Experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol

Self-Validating System: Pre-stirring the Ru-precursor and ligand at elevated temperatures ensures complete complexation before substrate introduction. The azeotropic HCOOH/Et₃N mixture prevents pH fluctuations that could degrade the catalyst.

  • Catalyst Complexation: In a Schlenk tube under argon, combine [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (1.6 mg, 0.011 mmol, 1.1 mol%) in anhydrous isopropanol (2.0 mL). Stir at 80 °C for 1 hour, then cool to 40 °C.

  • Substrate & Donor Addition: Add the prochiral ketone (1.0 mmol) to the catalyst solution. Immediately add a formic acid/triethylamine azeotropic mixture (5:2 ratio, 1.0 mL).

  • Reaction: Stir the mixture at 40 °C. Evolution of CO₂ gas will be observed. Allow the reaction to proceed for 8–12 hours. Verify complete conversion via GC-FID.

  • Workup: Dilute the mixture with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Wash the organic phase with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Analysis: Determine the enantiomeric excess (ee) directly from the crude mixture using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexanes/IPA mobile phase).

Quantitative Data Summary

Table 2: Scope of Asymmetric Transfer Hydrogenation

SubstrateYield (%)Enantiomeric Excess (ee %)Absolute Configuration
Acetophenone9896(R)
p-Fluoroacetophenone9597(R)
1-Indanone9294(R)
Propiophenone9493(R)

References

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. "Catalytic Asymmetric Induction. Highly Enantioselective Addition of Dialkylzincs to Aldehydes." Journal of the American Chemical Society, 1986.

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. "Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid-Triethylamine Mixture." Journal of the American Chemical Society, 1996.

  • Sappino, C., et al. "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes." Organic & Biomolecular Chemistry, 2018.

  • Vyas, V. K., et al. "Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation." ACS Omega, 2018.

Application

Application Note: High-Yield Preparation and Functionalization of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Introduction & Mechanistic Rationale (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1334829-84-3) is a highly versatile chiral building block extensively utilized in medicinal chemistry . Featuring a pyrrolidine core, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1334829-84-3) is a highly versatile chiral building block extensively utilized in medicinal chemistry . Featuring a pyrrolidine core, a stereospecific methoxy group at the C3 position, and an N-linked ethanol side chain, this compound serves as a privileged scaffold for designing therapeutics targeting central nervous system (CNS) disorders 1.

Causality in Structural Design: The spatial arrangement dictated by the (S)-enantiomer is critical for target engagement. The methoxy group acts as a precise hydrogen bond acceptor, while the pyrrolidine nitrogen provides a protonatable center at physiological pH—essential for anchoring into the binding pockets of aminergic G-protein coupled receptors (GPCRs). Furthermore, the N-ethanol appendage offers a primary hydroxyl group, serving as an ideal synthetic handle for downstream derivatization, enabling rapid diversification of lead compounds 1.

Synthesis Strategy and Workflow

While industrial routes often employ ethylene oxide for the N-alkylation of (S)-3-methoxypyrrolidine 1, bench-scale synthesis benefits from using 2-haloethanols to avoid the hazards of gaseous epoxide handling. The protocol below utilizes 2-bromoethanol in a Finkelstein-assisted N-alkylation to maximize yield and safety.

G N1 (S)-3-Methoxypyrrolidine (Chiral Precursor) N2 N-Alkylation (2-Bromoethanol + KI) N1->N2 Finkelstein Catalysis N3 (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Core Scaffold) N2->N3 High-Yield Conversion N4 Hydroxyl Activation (Sulfonylation / Halogenation) N3->N4 Derivatization N5 Nucleophilic Substitution (Pharmacophore Coupling) N4->N5 Substitution N6 CNS Therapeutics (Targeted Drug Candidates) N5->N6 Lead Optimization

Synthesis and downstream diversification of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.

Experimental Protocol: Finkelstein-Assisted N-Alkylation

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and enantiomeric fidelity.

Materials:

  • (S)-3-Methoxypyrrolidine (1.0 eq, 10 mmol)

  • 2-Bromoethanol (1.2 eq, 12 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 eq, 20 mmol)

  • Potassium iodide (KI, 0.1 eq, 1 mmol)

  • Anhydrous Acetonitrile (ACN, 30 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend K₂CO₃ (20 mmol) and KI (1 mmol) in 30 mL of anhydrous ACN.

    • Causality/Rationale: KI is introduced to catalyze a Finkelstein reaction, converting 2-bromoethanol in situ to the highly reactive 2-iodoethanol. This accelerates the nucleophilic attack by the pyrrolidine nitrogen, minimizing reaction time and thermal degradation. K₂CO₃ is selected as a heterogeneous, mild base to neutralize the generated HBr without causing racemization of the chiral center.

  • Reagent Addition: Add (S)-3-methoxypyrrolidine (10 mmol) to the suspension. Dropwise add 2-bromoethanol (12 mmol) over 10 minutes at room temperature to prevent localized exothermic spikes.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1, v/v). Stain the plate with Ninhydrin solution and heat.

    • Validation Check: The complete disappearance of the secondary amine spot (which stains red/purple with Ninhydrin) and the emergence of a new, non-staining tertiary amine spot under UV/Iodine confirms complete conversion.

  • Workup & Extraction: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, K₂CO₃) through a Celite pad, washing the filter cake with cold ACN (2 x 10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaCl (brine) (2 x 20 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify via flash column chromatography (DCM:MeOH gradient) to afford pure (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.

Quantitative Data: Reaction Optimization

To demonstrate the efficacy of the chosen parameters, Table 1 summarizes the optimization of the N-alkylation step, highlighting the critical role of the solvent and catalyst.

Table 1: Optimization of N-Alkylation Conditions

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1EthanolEt₃NNone802445>99
2DMFK₂CO₃None801862>99
3ACNK₂CO₃None821675>99
4 ACN K₂CO₃ KI (10 mol%) 82 12 92 >99

Analysis: The combination of a polar aprotic solvent (ACN) with a catalytic iodide source (Entry 4) significantly enhances the nucleophilic substitution yield from 45% to 92% while perfectly preserving the >99% ee of the (S)-enantiomer.

Downstream Application: Synthesis of Pharmaceutical Intermediates

The primary hydroxyl group of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol can be readily activated to build complex drug architectures. For instance, reacting the compound with a substituted aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of triethylamine yields the corresponding sulfonate ester. This activated intermediate can subsequently undergo nucleophilic displacement with various pharmacophores (e.g., piperazines, anilines, or complex heterocycles) to generate multi-cyclic drug candidates targeting specific neurological pathways 1.

References

  • Title: BLD Pharmatech Co., Limited (Page 34) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL: [Link]

Sources

Method

Scale-Up Synthesis Application Note: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1353970-68-9) Abstract (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1353970-68-9)

Abstract

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a critical chiral scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted oncology therapeutics such as KRas G12C inhibitors. Transitioning the synthesis of this pyrrolidine derivative from bench-scale to pilot-scale (10–50 kg) requires strict control over reaction kinetics, exotherm management, and the elimination of highly toxic intermediates. This application note details a highly scalable, self-validating Finkelstein-assisted alkylation protocol that bypasses the need for hazardous ethylene oxide gas.

Retrosynthetic Strategy & Route Selection

The synthesis of N-alkylated pyrrolidines typically relies on two primary pathways: epoxide ring-opening or direct alkylation with a haloethanol.

While the reaction of (S)-3-methoxypyrrolidine with ethylene oxide is highly atom-economical, ethylene oxide is a highly flammable, explosive, and toxic gas. At scale, it necessitates specialized cryogenic and high-pressure reactor infrastructure. To ensure standard GMP pilot-plant compatibility, we selected the direct alkylation route using 2-bromoethanol .

To overcome the slower kinetics and potential side reactions (e.g., elimination) associated with direct alkylation, we introduce a catalytic amount of Sodium Iodide (NaI). This choice is grounded in established process chemistry methodologies for N-heterocyclic alkylations (1).

Process Chemistry & Mechanistic Causality

The core transformation is an S_N2 nucleophilic substitution. The causality behind the specific reagent selection is as follows:

  • (S)-3-Methoxypyrrolidine Hydrochloride: The free base of this pyrrolidine is prone to oxidative degradation and is difficult to handle at scale. Utilizing the HCl salt ensures a stable, free-flowing solid with a prolonged shelf life.

  • Potassium Carbonate (K₂CO₃): A mild, non-nucleophilic base is required to perform a dual function: (1) neutralize the HCl salt to liberate the nucleophilic free base in situ, and (2) scavenge the HBr byproduct of the alkylation. Stronger bases (like NaOH) are avoided as they promote the E2 elimination of 2-bromoethanol into volatile ethylene oxide or vinyl bromide.

  • Sodium Iodide (NaI) Catalyst: Through the Finkelstein reaction, NaI converts 2-bromoethanol into 2-iodoethanol in situ. The iodide is a superior leaving group, lowering the activation energy of the S_N2 transition state and allowing the reaction to proceed efficiently at 65°C rather than requiring harsh reflux conditions (2).

Mechanism A 2-Bromoethanol + NaI B 2-Iodoethanol (In situ active electrophile) A->B Finkelstein Reaction D S_N2 Transition State (C-I Cleavage) B->D C (S)-3-Methoxypyrrolidine (Nucleophile) C->D E (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol + HI (Neutralized by K2CO3) D->E

Finkelstein-assisted S_N2 alkylation mechanism for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.

Quantitative Process Data

To justify the route selection and define the operational boundaries, the quantitative data for the process is summarized below.

Table 1: Synthetic Route Comparison

Synthesis RouteReagentsExpected YieldScalabilitySafety / EHS Profile
Epoxide Ring-Opening Ethylene Oxide, MeOH85-90%Low (Requires high-pressure reactors)High Risk (Toxic, explosive gas)
Direct Alkylation 2-Bromoethanol, K₂CO₃, MeCN65-75%High (Standard glass-lined reactors)Moderate (Sluggish kinetics)
Finkelstein Alkylation 2-Bromoethanol, NaI, K₂CO₃, MeCN80-90% High (Standard glass-lined reactors) Moderate (Standard PPE required)

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Process StepCritical Process Parameter (CPP)Acceptable RangeCQA Impacted
Free-Basing Slurry Stirring Time2.0 – 3.0 hoursStarting material availability
Alkylation Internal Temperature60°C – 70°CReaction kinetics, impurity profile
Alkylation NaI Stoichiometry0.8 – 1.2 eqConversion rate
Distillation Vacuum Pressure< 1.0 mbarThermal degradation prevention

Self-Validating Scale-Up Protocol (10 kg Pilot Scale)

This protocol is designed as a self-validating system . Progression to subsequent phases is strictly gated by In-Process Controls (IPCs) to ensure absolute reliability and prevent the downstream propagation of errors (3).

Workflow N1 1. Reactor Charging (S)-3-Methoxypyrrolidine HCl, K2CO3, NaI, MeCN N2 2. Alkylation Reaction Add 2-Bromoethanol, Heat to 65°C, 16h N1->N2 N3 3. Filtration Remove KBr, KI, KHCO3 salts N2->N3 N4 4. Solvent Swap & Extraction Evaporate MeCN, partition H2O/MTBE N3->N4 N5 N5 N4->N5 N6 Final Product (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol N5->N6

Pilot-scale workflow for the synthesis and purification of the target pyrrolidine derivative.
Phase 1: Reactor Preparation & Free-Basing
  • Purge a 100 L glass-lined reactor with N₂ to ensure an inert atmosphere.

  • Charge 30 L of anhydrous Acetonitrile (MeCN).

  • Add 10.0 kg of (S)-3-Methoxypyrrolidine Hydrochloride (65.5 mol).

    • Causality: MeCN is chosen as a polar aprotic solvent because it heavily favors S_N2 kinetics by leaving the nucleophile relatively unsolvated.

  • Add 27.2 kg of anhydrous Potassium Carbonate (196.5 mol, 3.0 eq).

  • Stir the heterogeneous mixture at 25°C for 2 hours.

    • IPC 1 (Self-Validation): Withdraw a 5 mL slurry sample, filter, and titrate the liquid phase. Do not proceed until >99% of the HCl salt has been converted to the free base.

Phase 2: Finkelstein-Assisted Alkylation
  • Charge 9.8 kg of Sodium Iodide (65.5 mol, 1.0 eq) to the reactor.

  • Dose 9.0 kg of 2-Bromoethanol (72.0 mol, 1.1 eq) over 1 hour via an addition funnel. Maintain the internal temperature below 30°C to control the mild exotherm.

  • Heat the reactor to 65°C and maintain agitation for 16 hours.

    • IPC 2 (Self-Validation): Analyze the reaction mixture via GC-FID. The reaction is deemed complete when unreacted (S)-3-methoxypyrrolidine is < 1.0%. If > 1.0%, continue heating and re-sample every 2 hours.

Phase 3: Workup & Salt Removal
  • Cool the reactor to 20°C.

  • Filter the slurry through a Nutsche filter to remove insoluble inorganic salts (KBr, KI, KHCO₃, and unreacted K₂CO₃). Wash the filter cake with 10 L of fresh MeCN.

    • Causality: Removing salts prior to concentration prevents the crude oil from bumping violently during solvent evaporation.

  • Concentrate the combined filtrate in a distillation unit under reduced pressure (50 mbar, 40°C) to recover the MeCN.

Phase 4: Extraction & Purification
  • Partition the concentrated crude oil between 20 L of purified water and 30 L of Methyl tert-butyl ether (MTBE).

    • Causality: Water efficiently removes residual dissolved salts and highly polar impurities, while MTBE selectively extracts the target amino-alcohol without forming stubborn emulsions.

  • Separate the phases. Extract the aqueous layer with an additional 10 L of MTBE.

  • Combine the MTBE organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Distill the resulting oil via fractional vacuum distillation (0.1 mbar, ~85–90°C) to isolate the pure product.

    • Final QC: Verify chemical purity by HPLC (>98%), enantiomeric excess by chiral GC (>99% ee), and moisture content by Karl Fischer titration (<0.5%).

References

  • WO2020146613A1 - KRas G12C inhibitors. Google Patents. 1

  • Investigation of various N-heterocyclic substituted piperazine versions... PubMed Central (PMC). 2

  • Application Notes: 2-Bromoethanol as a Versatile Building Block in Heterocyclic Synthesis. Benchchem. 3

Sources

Application

Application Note: Advanced Derivatization Techniques for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Strategic Overview & Physicochemical Profiling (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a chiral, sp3-rich amino alcohol that serves as a highly versatile building block in medicinal chemistry and Fragment-Based Lead D...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Physicochemical Profiling

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a chiral, sp3-rich amino alcohol that serves as a highly versatile building block in medicinal chemistry and Fragment-Based Lead Discovery (FBLD)[1][2]. Structurally, it features a pyrrolidine ring with a stereospecific methoxy group at the C3 position and an ethanol side chain attached to the tertiary nitrogen[1].

The derivatization of this molecule requires a nuanced approach due to its dual reactivity centers:

  • The Primary Hydroxyl Group: Acts as a nucleophile but is a poor leaving group. It can be oxidized, esterified, or converted into a sulfonate ester.

  • The Tertiary Amine: A basic center that is highly susceptible to protonation in acidic media and can undergo quaternization with strong electrophiles.

Understanding the interplay between these two functional groups is critical. Reagent selection must avoid unintended N-alkylation or the precipitation of the molecule as a hydrochloride salt during O-functionalization.

Derivatization_Pathways A (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Chiral Amino Alcohol) B O-Mesylation (Leaving Group) A->B MsCl, Et3N, DCM 0 °C to RT C Swern Oxidation (Aldehyde) A->C (COCl)2, DMSO, Et3N -78 °C D N-Alkylation (Quaternary Salt) A->D MeI, Acetone RT

Fig 1. Primary derivatization pathways for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.

Analytical Monitoring & Self-Validation System

A major challenge in working with (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is its lack of a strong UV-absorbing chromophore, making standard UV-TLC monitoring ineffective. Furthermore, standard amine stains like ninhydrin fail because the nitrogen is tertiary.

Validation Strategy: Reaction progress must be monitored using Dragendorff's reagent . The heavy metals in this reagent react specifically with the nitrogen in tertiary amines to form a highly visible orange-brown precipitate on the TLC plate[3].

Protocol I: O-Mesylation for Nucleophilic Substitution

Objective: Convert the primary alcohol into a methanesulfonate (mesylate) ester to enable downstream SN2 displacement (e.g., amination or azidation)[2].

Causality & Experimental Design: The primary hydroxyl group is a poor leaving group. Reacting it with methanesulfonyl chloride (MsCl) transforms it into an excellent leaving group. Triethylamine (Et3N) is strictly required as an acid scavenger. Without Et3N, the HCl byproduct would immediately protonate the basic pyrrolidine nitrogen, forming a highly polar hydrochloride salt that precipitates out of the organic solvent, halting the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. (Causality: Mesylation is highly exothermic; starting at 0 °C prevents side reactions such as unintended N-quaternization).

  • Base Addition: Add 1.5 eq of anhydrous Et3N via syringe and stir for 5 minutes.

  • Activation: Dropwise add 1.2 eq of MsCl over 15 minutes to maintain internal temperature.

  • Monitoring: Remove the ice bath and stir for 2 hours. Validate reaction completion via TLC (DCM:MeOH 9:1), staining the plate with Dragendorff's reagent to observe the shift of the orange-brown spot[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol II: Controlled Swern Oxidation to Aldehyde

Objective: Oxidize the primary alcohol to an aldehyde to create an electrophilic handle for reductive amination or Wittig olefination.

Causality & Experimental Design: Traditional oxidants like Jones reagent (CrO3/H2SO4) are fundamentally incompatible with this substrate. The strongly acidic conditions would protonate the tertiary amine, leading to poor solubility, potential cleavage, and complex workups[4]. The Swern oxidation is selected because it is a mild, metal-free process that tolerates basic tertiary amines and strictly stops at the aldehyde stage without over-oxidizing to the carboxylic acid[5].

Swern_Mechanism Step1 1. Activation DMSO + Oxalyl Chloride Step2 2. Active Intermediate Chloro(dimethyl)sulfonium chloride Step1->Step2 -78 °C, CO2 & CO release Step3 3. Substrate Addition Alkoxysulfonium Ion Formation Step2->Step3 Add Amino Alcohol Step4 4. Deprotonation Triethylamine Addition Step3->Step4 Add Base Step5 5. Final Product Aldehyde + Dimethyl Sulfide Step4->Step5 Intramolecular rearrangement

Fig 2. Step-by-step mechanistic workflow of the Swern oxidation process.

Step-by-Step Methodology:

  • Activation: To a flame-dried flask under argon, add anhydrous DCM and 1.2 eq of Oxalyl chloride. Cool to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Dropwise add 2.4 eq of anhydrous DMSO dissolved in DCM. (Self-Validation: You must observe the evolution of CO and CO2 gas, indicating the successful formation of the active chloro(dimethyl)sulfonium chloride intermediate)[5]. Stir for 15 minutes.

  • Substrate Addition: Dropwise add 1.0 eq of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol dissolved in a minimal amount of DCM. The key alkoxysulfonium ion forms at this stage[5]. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add 5.0 eq of Et3N dropwise. (Causality: The base deprotonates the intermediate to form a sulfur ylide, which undergoes a 5-membered transition state rearrangement to yield the aldehyde)[5].

  • Completion: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with distilled water. Extract with DCM. Wash the organic layer with brine, dry over Na2SO4, and concentrate. (Note: Perform the workup in a well-ventilated fume hood to safely exhaust the noxious dimethyl sulfide byproduct)[6].

Quantitative Data & Derivatization Summary

The following table summarizes the quantitative expectations and downstream applications for the primary derivatization pathways of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.

Derivatization StrategyReagents & ConditionsTarget Functional GroupTypical YieldDownstream Application in Drug Discovery
O-Mesylation MsCl, Et3N, DCM, 0 °CMesylate (Leaving Group)85–92%SN2 displacement (Amination, Azidation)
Swern Oxidation (COCl)2, DMSO, Et3N, -78 °CAldehyde75–85%Reductive amination, Wittig olefination
N-Quaternization MeI, Acetone, RTQuaternary Ammonium Salt>95%Pharmacokinetic modulation, Solubility enhancement
O-Acylation Ac2O, DMAP, Pyridine, RTEster80–90%Prodrug synthesis, Lipophilicity tuning

References

  • EvitaChem. "Buy (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (EVT-12055670)". EvitaChem.
  • National Institutes of Health (NIH). "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments". PMC.
  • Alfa Chemistry. "Swern Oxidation". Alfa Chemistry.
  • Bayryamov, S. "A new mild and selective method for oxidation of primary and secondary alcohols and amines". University of Ruse.
  • Wikipedia. "Swern Oxidation". Wikipedia.
  • ResearchGate. "Frequently Used TLC Stains". ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with enantiomeric degradation during the synthesis of chiral py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with enantiomeric degradation during the synthesis of chiral pyrrolidines.

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly valuable chiral scaffold in medicinal chemistry, frequently utilized to introduce functionalized side chains into targeted drug candidates[1]. However, the C3 stereocenter of pyrrolidine rings is notoriously sensitive; racemization can easily occur during harsh cyclization, protection, or substitution steps[2]. Using optimized, stereoretentive techniques is critical to prevent the racemization of the stereogenic center in 3-methoxypyrrolidine derivatives[3].

This guide provides field-proven, mechanistic solutions to preserve enantiomeric excess (ee) throughout your synthetic workflows.

Synthetic Workflow & Racemization Pathways

G Start (S)-3-Hydroxypyrrolidine (Chiral Pool) Protect N-Boc Protection Start->Protect Methylate O-Methylation (Critical Stereocenter Step) Protect->Methylate Deprotect Boc Deprotection Methylate->Deprotect Mild Base (Ag2O) Racemization Base-Catalyzed Racemization (C3) Methylate->Racemization Strong Base (NaH) Alkylate N-Alkylation (Ethanol Side Chain) Deprotect->Alkylate Product (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Alkylate->Product Byproduct ee Degradation (<80% ee) Racemization->Byproduct

Fig 1. Synthetic workflow for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol highlighting racemization risks.

Frequently Asked Questions (FAQs)
Q1: Why is my enantiomeric excess (ee) dropping significantly during the O-methylation of N-Boc-(S)-3-hydroxypyrrolidine?

Mechanistic Causality: The standard protocol for ether synthesis utilizes Sodium Hydride (NaH) and Methyl Iodide (MeI) in Dimethylformamide (DMF). While effective for primary alcohols, the proton at the C3 position of the pyrrolidine ring is uniquely sensitive. Once the alkoxide is formed, the highly basic conditions in a polar aprotic solvent promote a reversible E1cB-like elimination or transient planarization at the C3 carbon. Similar stereochemical degradation has been documented in the synthesis of pyrrolidine azasugars, where improper activation of the hydroxyl group leads to inversion or complete racemization[4].

Data Presentation: To illustrate the impact of reagent selection on chiral integrity, consider the following quantitative comparison of O-methylation conditions:

Reagent SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
NaH / MeIDMF0 to 258572 - 80High yield, but C3 deprotonation causes partial racemization.
KOH / MeIDMSO257882 - 85Moderate racemization due to strong basicity in polar aprotic solvent.
Ag₂O / MeIDCM4090>99Excellent ee preservation; silver coordinates iodine, avoiding strong base.
Me₃OBF₄ / Proton SpongeDCM0 to 2588>99Non-nucleophilic conditions completely suppress C3 enolization.

Solution & Self-Validating Protocol: Switch to a mild, stereoretentive methylation protocol utilizing Silver(I) oxide.

Protocol 1: Stereoretentive O-Methylation using Silver(I) Oxide

  • Preparation: Dissolve 1.0 eq of N-Boc-(S)-3-hydroxypyrrolidine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 2.5 eq of freshly prepared Silver(I) oxide (Ag₂O) followed by 5.0 eq of Methyl Iodide (MeI).

  • Reaction: Stir the suspension vigorously at 40°C (reflux) for 24-48 hours in the dark (wrap the flask in aluminum foil to prevent the photodegradation of silver salts).

  • In-Process Control (IPC) - Self-Validation Step: Before workup, quench a 50 µL aliquot in water/EtOAc. Run chiral HPLC against a racemic standard. Proceed to workup only if the ee remains >98%.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the filter cake with excess DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield N-Boc-(S)-3-methoxypyrrolidine.

Q2: How can I prevent enantiomeric degradation and side reactions during the N-alkylation step?

Mechanistic Causality: Attaching the ethanol side chain to (S)-3-methoxypyrrolidine using 2-bromoethanol often requires heating with inorganic bases (e.g., K₂CO₃)[1]. Prolonged heating at temperatures >80°C can degrade the chiral center via thermal stress or cause the intermediate to undergo intramolecular side reactions (e.g., quaternization or morpholine-derivative formation).

Solution & Self-Validating Protocol: Utilize ethylene oxide under strictly controlled, lower-temperature conditions. This relies on the inherent nucleophilicity of the secondary amine, avoiding the need for harsh inorganic bases.

Protocol 2: Mild N-Alkylation with Ethylene Oxide

  • Preparation: Dissolve 1.0 eq of (S)-3-methoxypyrrolidine (free base) in anhydrous Ethanol or Methanol.

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath.

  • Alkylation: Introduce 1.2 eq of Ethylene Oxide (condensed gas or pre-dissolved solution) into a heavy-walled sealed reaction tube.

  • Heating: Seal the tube and gradually warm to 40°C. Stir for 12 hours. Note: Keeping the temperature strictly at 40°C prevents thermal degradation of the pyrrolidine ring and suppresses intermolecular cross-linking.

  • In-Process Control (IPC) - Self-Validation Step: Monitor the disappearance of the starting material via LC-MS. The reaction is self-validating when the mass ion for the starting free base (m/z 101) is fully replaced by the product mass (m/z 145) without the appearance of dialkylated byproducts.

  • Isolation: Safely vent any unreacted ethylene oxide. Concentrate the solvent in vacuo and purify the crude product via vacuum distillation or basic alumina chromatography.

Q3: Direct chiral HPLC of my final product is showing poor resolution. How can I accurately validate the ee?

Mechanistic Causality: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol lacks a strong UV chromophore (like a phenyl ring), making standard UV-based chiral HPLC detection highly erratic and prone to baseline noise, which skews ee integration.

Solution: Implement pre-column derivatization. React the terminal hydroxyl group of the ethanol side chain with Mosher's acid chloride ((R)- or (S)-MTPA-Cl) in the presence of Pyridine/DMAP. This converts the enantiomers into diastereomers.

  • The MTPA ester introduces a strong chromophore for highly accurate UV detection at 254 nm.

  • It allows for orthogonal validation using ¹⁹F NMR. The distinct chemical shifts of the trifluoromethyl groups in the resulting diastereomers provide a highly precise, integration-based calculation of the enantiomeric excess that is completely independent of chromatography.

References
  • ResearchGate. "Synthesis of Isofagomine and a New C 6 Pyrrolidine Azasugar with Potential Biological Activity". ResearchGate. URL: [Link]

  • Google Patents. "Process for preparing 3-pyrrolidinol". EP0347818B1.

Sources

Optimization

Technical Support Center: Synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis and isolation of (S)-2-(3-Methoxypyrrolidin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis and isolation of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol and its derivatives. This chiral scaffold is highly valuable in pharmaceutical research due to its specific stereochemistry and biological activity[1].

Below, you will find mechanistic troubleshooting, quantitative reagent comparisons, and a self-validating experimental protocol designed to maximize yield and preserve stereochemical integrity.

Part 1: Reagent Selection & Mechanistic Data

The synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol typically relies on the nucleophilic substitution of (S)-3-methoxypyrrolidine with an alkylating agent, or through reductive amination[1]. Selecting the correct reagent pathway dictates the impurity profile and downstream purification strategy.

Table 1: Comparison of Alkylating Strategies for N-Alkylation
Alkylating AgentOptimal Base / SolventMechanistic ProsMechanistic ConsTypical Yield
2-Bromoethanol DIPEA / ACN or DMSOStandard setup; easily scalable; homogeneous kinetics.Risk of quaternization; in situ epoxide formation if base is too strong.65–80%
Ethylene Oxide None (or catalytic) / MeOHHigh atom economy; no salt byproducts; clean reaction profile.Highly toxic/explosive gas; requires specialized pressurized reactors.85–95%
Glycolaldehyde NaBH(OAc)₃ / DCMEliminates over-alkylation risk; highly selective for secondary amines.Reagent instability (exists as a dimer requiring thermal cracking).50–70%

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing significant quaternization (over-alkylation) when using 2-bromoethanol. How can I suppress this? Causality: The target product, (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol, contains a tertiary amine that remains highly nucleophilic. If an excess of 2-bromoethanol is present, or if the reaction is left at elevated temperatures for too long, the product will attack a second molecule of the alkylating agent, forming a highly polar quaternary ammonium salt. Solution: Maintain strict stoichiometric control (1.05 equivalents of 2-bromoethanol). Utilize a mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMSO or ACN[2]. DIPEA prevents the localized high-pH spikes that occur with heterogeneous inorganic bases (like K₂CO₃), which can inadvertently accelerate side reactions.

Q2: My starting material is consumed, but my isolated yield is <30% after aqueous workup. Where is my product? Causality: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol has a low molecular weight (145.20 g/mol )[1] and features both a hydrogen-bond donating hydroxyl group and a basic tertiary amine. This makes the molecule exceptionally hydrophilic, causing it to partition heavily into the aqueous layer during standard extraction. Solution: You must alter the partition coefficient. Saturate the aqueous layer completely with NaCl (salting out) to decrease the solubility of the organic product in the water phase. Extract using a highly polar organic solvent mixture, specifically 10–20% Isopropanol (IPA) in Dichloromethane (DCM), rather than standard Ethyl Acetate.

Q3: Is there a risk of racemization or decomposition at the C3 stereocenter during the reaction? Causality: The methoxy group at the C3 position is beta to the pyrrolidine nitrogen. Under extremely harsh basic conditions (e.g., using NaH or KOtBu at high heat), the molecule can undergo an E1cB-type elimination. The nitrogen lone pair facilitates the expulsion of the methoxide leaving group, destroying the chiral center and forming an undesired pyrroline intermediate. Solution: Avoid strong bases entirely. The alkylation proceeds smoothly with mild bases (DIPEA or NaOAc)[2][3]. Keep reaction temperatures at or below 60°C.

Part 3: Visualizations of Pathways & Workflows

Mechanism SM (S)-3-Methoxypyrrolidine Target Target: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol SM->Target SN2 Alkylation (Mild Base) Side2 Side Product: Pyrroline SM->Side2 Strong Base (Elimination) Reagent 2-Bromoethanol Reagent->Target Side1 Side Product: Quaternary Salt Target->Side1 Excess Reagent

Mechanistic pathways for N-alkylation and competing side reactions.

Workflow A 1. Reagent Mixing DIPEA + ACN B 2. Heating 60°C, 12h A->B C 3. Workup NaCl Saturation B->C D 4. Extraction 10% IPA/DCM C->D E 5. Purification Flash Chromatography D->E

Optimized step-by-step experimental workflow for synthesis and isolation.

Part 4: Optimized Experimental Protocol

This protocol utilizes direct alkylation with 2-bromoethanol and Hünig's base (DIPEA), a field-proven methodology for pyrrolidine functionalization[2]. It is designed as a self-validating system, ensuring you can verify success at each critical juncture.

Step 1: Reaction Setup

  • To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-3-methoxypyrrolidine (1.0 eq, e.g., 10 mmol) and anhydrous Acetonitrile (ACN) (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Self-Validation: The solution should remain clear and homogeneous.

  • Dropwise, add 2-bromoethanol (1.05 eq, 10.5 mmol) via syringe.

Step 2: Execution and Monitoring

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Self-Validation Check: After 12 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LCMS. Look for the consumption of the starting material and the appearance of the product mass adduct ( [M+H]+=146.2 m/z ). If unreacted starting material remains, add an additional 0.1 eq of 2-bromoethanol and stir for 2 more hours.

Step 3: Specialized Aqueous Workup

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the ACN.

  • Redissolve the crude residue in a minimal amount of distilled water (approx. 10 mL).

  • Add solid NaCl to the aqueous layer until it is completely saturated (undissolved salt remains at the bottom).

  • Extract the aqueous layer with a solution of 10% Isopropanol in Dichloromethane (5 x 20 mL). Self-Validation: Spot the aqueous layer on a TLC plate (stained with Ninhydrin or Dragendorff's reagent) to ensure no basic amine remains in the water.

Step 4: Purification

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude oil via silica gel flash chromatography. Because the product is a highly polar amine, use a highly polar, basic eluent system: Dichloromethane / Methanol / Aqueous NH₄OH (Ratio 90:9:1). The ammonia suppresses streaking on the silica, ensuring sharp, distinct product bands.

References

  • Title: Buy (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (EVT-12055670)
  • Title: Recent Advances in Total Synthesis of Strychnine (2017-2022)
  • Source: google.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and partitioning challenges with (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 137466...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and partitioning challenges with (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS: 1374665-27-0).

As a low-molecular-weight (145.20 g/mol ) chiral scaffold, this compound features a tertiary amine, a primary hydroxyl group, and a methoxy ether[1]. This combination of functional groups makes it highly amphiphilic. While it readily dissolves in aqueous and highly polar media, its dense hydrogen-bonding network frequently causes phase-separation, gelation, or extraction failures in standard organic solvents.

Part 1: Frequently Asked Questions (Troubleshooting)

FAQ 1: Aqueous Extraction Challenges

Q: During my synthetic workup, I cannot extract (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol into ethyl acetate (EtOAc) or dichloromethane (DCM). The organic yield is extremely low. How can I drive it into the organic phase?

A: This is a classic partition coefficient failure caused by the molecule's hydrophilicity. The hydroxyl group, ether oxygen, and basic tertiary amine create a highly favorable hydrogen-bonding network with water. Furthermore, in neutral or slightly acidic water, the tertiary amine is protonated, converting the molecule into a highly water-soluble ammonium salt.

The Fix:

  • Basify: You must adjust the aqueous layer to pH > 11 to ensure the amine is fully deprotonated into its free base form.

  • Salt Out: Saturate the aqueous layer with NaCl. This drastically increases the ionic strength of the water, which monopolizes water molecules for ion solvation and decreases the solubility of the organic free base[2].

  • Use a Mixed Solvent System: Pure DCM or EtOAc lacks the hydrogen-bond donating capacity to disrupt the hydration shell of polar amino alcohols. Use a mixture of DCM and Isopropanol (3:1 ratio). The isopropanol acts as a phase-transfer bridge, solvating the polar groups of the molecule while remaining miscible with the bulk halogenated solvent[3].

FAQ 2: Oiling Out and Gelation

Q: When attempting to dissolve the free base in moderately polar solvents (like toluene) or non-polar solvents (hexane), it forms a viscous syrup or gel instead of a clear solution. Why does this happen?

A: This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," occurs when solute-solute interactions overpower solute-solvent interactions. The hydroxyl group (H-bond donor) and the amine/methoxy groups (H-bond acceptors) form strong intermolecular hydrogen bonds, creating polymeric-like aggregates that exclude the non-polar solvent[4].

The Fix: To break these intermolecular networks, you must introduce a competitive hydrogen-bonding agent. Adding just 1–5% (v/v) of a polar protic co-solvent (like methanol or ethanol) to your primary organic solvent will "cap" the intermolecular hydrogen bonds, rapidly dissolving the gel and yielding a clear, homogenous organic solution[3].

FAQ 3: Cloudiness in Anhydrous Solvents

Q: I prepared a clear solution of the compound in anhydrous DCM, but after sitting on the bench for a few hours, it became cloudy. Is the compound degrading?

A: Degradation under ambient conditions is highly unlikely. The cloudiness is caused by hygroscopicity . Low-molecular-weight amino alcohols are notorious moisture scavengers. As the compound absorbs atmospheric water, the water phase-separates from the hydrophobic DCM, creating a micro-emulsion (cloudiness).

The Fix: Store the neat compound and its solutions under an inert atmosphere (nitrogen or argon). If a solution becomes cloudy, add anhydrous sodium sulfate (Na₂SO₄) or 3Å molecular sieves, swirl for 15 minutes, and filter to restore clarity.

Part 2: Solvent Compatibility & Quantitative Data

The following matrix summarizes the expected behavior of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol across various solvent polarities, governed by their dielectric constants (ε).

Solvent SystemDielectric Constant (ε)Expected Solubility BehaviorTroubleshooting / Application Tip
Water 80.1Highly soluble (especially at pH < 8)Basify (pH > 11) and saturate with NaCl prior to organic extraction.
Methanol / Ethanol 32.7 / 24.5Highly soluble; completely miscibleUse as 1-5% co-solvents to break gels in less polar media.
Dichloromethane (DCM) 9.1Moderately soluble; prone to cloudinessAdd 25% Isopropanol for extraction; dry thoroughly with 3Å sieves.
Ethyl Acetate (EtOAc) 6.0Poorly soluble; may oil outWarm to 40°C; add 2% MeOH to achieve complete dissolution.
Hexane / Toluene 1.9 / 2.4Insoluble; forms viscous gelsAvoid as primary solvents; use strictly as anti-solvents for precipitation.

Part 3: Experimental Workflow & Protocols

Optimized Aqueous Extraction Protocol

This self-validating protocol is designed to maximize the recovery of the free base from an aqueous reaction mixture.

Step 1: pH Adjustment Cool the aqueous reaction mixture to 0–5 °C using an ice bath. Slowly add 6M NaOH(aq) dropwise under vigorous stirring until the pH reaches 11–12. Causality: Neutralizes the pyrrolidinium ion to the free base, eliminating its ionic solubility in water. Validation: Spot the aqueous layer on pH paper to confirm pH > 11.

Step 2: Aqueous Saturation Add solid NaCl to the aqueous phase until no more dissolves (approximately 36 g per 100 mL of water). Causality: Maximizes the ionic strength of the aqueous phase, forcing the organic molecule out of the water network.

Step 3: Solvent Preparation & Extraction Prepare a fresh extraction mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) in a 3:1 (v/v) ratio. Add a volume of the DCM/iPrOH mixture equal to half the volume of the aqueous phase. Shake vigorously in a separatory funnel and allow the layers to separate (the organic layer will be on the bottom).

Step 4: Iteration & Verification Repeat the extraction 3–4 times. Validation: Verify the absence of the product in the remaining aqueous layer by spotting it on a TLC plate and staining with Ninhydrin or KMnO₄. A lack of staining confirms complete extraction.

Step 5: Drying & Concentration Combine the organic layers, dry over anhydrous Na₂SO₄ for 15 minutes, filter, and concentrate under reduced pressure to yield the free base as a pale oil.

Part 4: Troubleshooting Decision Tree

SolubilityTroubleshooting Start Solubility Issue: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Issue1 Poor Extraction from Aqueous Layer Start->Issue1 Issue2 Oiling Out / Gelation in Organic Solvent Start->Issue2 Issue3 Cloudy Solution in Anhydrous Solvent Start->Issue3 Fix1 1. Adjust pH > 11 2. Saturate with NaCl 3. Use DCM:iPrOH (3:1) Issue1->Fix1 Fix2 1. Add 1-5% MeOH/EtOH 2. Heat to 40-50°C 3. Sonicate Issue2->Fix2 Fix3 1. Dry with Na2SO4 2. Add 3Å Mol Sieves 3. Store under N2/Ar Issue3->Fix3

Workflow for diagnosing and resolving common solubility issues with polar amino alcohols.

References[1] Title: Buy (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (EVT-12055670)

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Optimization

Reducing byproduct formation in (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol synthesis

Technical Support Center: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Synthesis Welcome to the technical support center for the synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Synthesis

Welcome to the technical support center for the synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot issues and optimize your process for higher yield and purity.

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a valuable intermediate in medicinal chemistry, often utilized for its specific stereochemistry which is crucial for biological activity.[1] Its synthesis, most commonly through the nucleophilic addition of (S)-3-methoxypyrrolidine to ethylene oxide, requires careful control to prevent the formation of closely related impurities that can be challenging to separate.[1][2] This guide provides in-depth, practical solutions to the most frequently encountered problems.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, identified through analytical methods like LC-MS, NMR, or chiral HPLC.

Question 1: My final product shows a lower than expected enantiomeric excess (e.e.). What are the likely causes and how can I prevent this racemization?

Answer:

Racemization is a critical issue in chiral synthesis, and it can occur at several stages of the process. The chiral center in your starting material, (S)-3-methoxypyrrolidine, is generally stable, but the final product or intermediates can be susceptible under certain conditions.

Potential Causes & Solutions:

  • Harsh pH Conditions during Work-up: Exposure to strong acids or bases during the aqueous work-up can potentially lead to racemization, although this is less common for this specific molecule.

    • Solution: Employ milder reagents for quenching and extraction. Use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) instead of strong acids or bases.[3]

  • Acidic Purification Media: Standard silica gel is acidic and is a well-known cause of racemization for sensitive chiral amines and alcohols during column chromatography.[3]

    • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (~1-2% v/v), and then evaporating the solvent. Alternatively, using a more neutral support like alumina can mitigate this issue.[3]

  • Elevated Temperatures: Prolonged exposure to high temperatures during reaction or distillation can sometimes contribute to racemization, especially if catalytic impurities are present.

    • Solution: Maintain the lowest effective reaction temperature and minimize the time the product spends at elevated temperatures during solvent removal or distillation.

Troubleshooting Workflow: Low Enantiomeric Excess

G start Low e.e. Detected by Chiral HPLC check_workup Review Work-up Conditions start->check_workup check_purification Review Purification Method start->check_purification check_temp Review Thermal History start->check_temp sub_workup Using Strong Acid/Base? check_workup->sub_workup sub_purification Using Standard Silica Gel? check_purification->sub_purification sub_temp Prolonged High Temp Exposure? check_temp->sub_temp sol_workup Action: Use Buffered Solutions (e.g., NaHCO3) sub_workup->sol_workup Yes sol_purification Action: Use Neutralized Silica (add Et3N) or Alumina sub_purification->sol_purification Yes sol_temp Action: Minimize Heat Exposure During Distillation/Drying sub_temp->sol_temp Yes end_node Re-run Synthesis & Confirm e.e. sol_workup->end_node sol_purification->end_node sol_temp->end_node

Caption: Workflow for diagnosing and resolving low enantiomeric excess.

Question 2: My LC-MS analysis shows a significant peak with a mass of (M+44) Da relative to my product. What is this byproduct and how do I avoid it?

Answer:

This peak (M+44) corresponds to the addition of a second ethylene oxide molecule. This is arguably the most common process-related impurity in this synthesis.

Mechanism of Formation:

The nitrogen of (S)-3-methoxypyrrolidine acts as a nucleophile to open the ethylene oxide ring, forming the desired product. However, the newly formed hydroxyl group on the ethanol side-chain of your product is also nucleophilic. It can compete with the starting material and attack another molecule of ethylene oxide, leading to the formation of a polyether-like side chain.

Reaction Pathway: Desired Product vs. Di-alkylation Byproduct

G Pyrrolidine (S)-3-Methoxypyrrolidine Product (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Desired Product) Pyrrolidine->Product + Ethylene Oxide (1 eq.) EthyleneOxide Ethylene Oxide EthyleneOxide->Product Byproduct Di-alkylation Byproduct (M+44) Product->Byproduct + Ethylene Oxide (excess) EthyleneOxide2 Ethylene Oxide EthyleneOxide2->Byproduct

Caption: Formation of the desired product versus the M+44 byproduct.

Control Strategies:

  • Stoichiometric Control (Most Critical): The formation of the di-alkylation product is highly dependent on the local concentration of ethylene oxide.

    • Solution: Use a slight excess of the pyrrolidine starting material relative to ethylene oxide. More importantly, add the ethylene oxide slowly and sub-surface to the reaction mixture. This ensures it reacts quickly with the more nucleophilic secondary amine of the starting material before it can react with the less nucleophilic hydroxyl group of the product.

  • Temperature Management:

    • Solution: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Lower temperatures decrease the rate of the competing side reaction more significantly than the primary reaction.

ParameterStandard ConditionOptimized ConditionRationale
Stoichiometry 1.0 eq. Pyrrolidine : 1.1 eq. Ethylene Oxide1.1 eq. Pyrrolidine : 1.0 eq. Ethylene OxideReduces excess ethylene oxide available for side reactions.
Addition Method Rapid or bulk additionSlow, controlled addition over several hoursMaintains low instantaneous concentration of ethylene oxide.
Temperature Room Temperature (~25°C)0°C to 5°CFavors the more reactive amine nucleophile over the alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

A1: A protic solvent like methanol or ethanol is commonly used. It helps to activate the ethylene oxide ring for nucleophilic attack and can effectively solvate the reagents. Ensure the solvent is anhydrous to prevent the formation of ethylene glycol as a byproduct.

Q2: How can I best monitor the reaction's progress?

A2: Thin-layer chromatography (TLC) or LC-MS are effective methods.[3] For TLC, the product alcohol will be more polar than the starting pyrrolidine. For LC-MS, you can monitor the disappearance of the starting material mass and the appearance of the product mass, while also checking for the formation of the M+44 byproduct in real-time.

Q3: My starting (S)-3-methoxypyrrolidine has a low purity. Can I use it directly?

A3: It is highly discouraged. Impurities in the starting material will carry through and complicate purification. For example, if your starting material contains pyrrolidine without the methoxy group, you will form 2-(pyrrolidin-1-yl)ethanol as a byproduct. It is recommended to purify the starting material by distillation before use.

Q4: Are there alternative synthetic routes that avoid ethylene oxide?

A4: Yes, while ethylene oxide is common, an alternative is to use a protected 2-carbon electrophile. For example, reacting (S)-3-methoxypyrrolidine with 2-bromoethanol or ethyl 2-bromoacetate followed by reduction. These methods can offer better stoichiometric control but often involve more steps and the use of protecting groups.[1]

Protocol: Optimized Synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • (S)-3-methoxypyrrolidine (1.1 eq.)

  • Ethylene oxide (1.0 eq., as a solution in an appropriate solvent or condensed gas)

  • Anhydrous Methanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a sub-surface addition line/dropping funnel.

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon) and cool to 0°C using an ice bath.

  • Reagent Charging: Charge the flask with (S)-3-methoxypyrrolidine and anhydrous methanol.

  • Slow Addition: Begin the slow, sub-surface addition of ethylene oxide. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take place over 2-4 hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, slowly add a saturated solution of sodium bicarbonate to quench any unreacted ethylene oxide.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via vacuum distillation or flash column chromatography using silica gel treated with 1% triethylamine.[3][4]

References

  • EvitaChem. (n.d.). Buy (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (EVT-12055670).
  • BenchChem. (2025). Minimizing racemization during the synthesis of chiral amino alcohols.
  • EvitaChem. (n.d.). Buy (R)-2-(3-Methoxypyrrolidin-1-yl)ethanol (EVT-12054197).
  • Periasamy, M. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Cao, Y., & Yang, G. (n.d.). A Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
  • MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine.
  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives.
  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Welcome to the Method Development and Troubleshooting Center. (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly polar, basic, chiral amino alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development and Troubleshooting Center. (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly polar, basic, chiral amino alcohol. Its structural features—a tertiary pyrrolidine amine, a methoxy ether, a primary hydroxyl group, and the complete absence of a UV-absorbing chromophore—present a "perfect storm" of chromatographic challenges.

This guide provides field-proven, self-validating strategies to overcome poor retention, severe peak tailing, and detection limitations.

Part 1: Detection Strategies (Overcoming the Chromophore Deficit)

Q: I am injecting high concentrations of my compound, but I see no peaks on my UV chromatogram at 210 nm or 254 nm. Is my sample degrading? A: Your sample is likely intact, but it is invisible to Ultraviolet (UV) detection. (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol lacks a conjugated π -electron system or aromatic ring, meaning it has no functional groups capable of absorbing UV light at standard analytical wavelengths.

Solution: You must transition to a universal, aerosol-based detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or use Mass Spectrometry (MS).

Q: Should I invest in an ELSD or a CAD for routine purity assays of this compound? A: CAD is scientifically and operationally superior for this specific application. Both CAD and ELSD are evaporative detectors that require volatile mobile phases, but their fundamental detection mechanisms differ[1]. ELSD relies on light scattering, which drops off exponentially as particle size decreases, leading to poor sensitivity for low-mass analytes and complex, non-linear calibration curves[1]. Conversely, CAD measures the electrical charge transferred to the dried analyte particles by ionized nitrogen gas. Because charge transfer is directly proportional to the particle's surface area (and thus the mass of the analyte), CAD provides a highly uniform response independent of the analyte's chemical structure[2]. CAD consistently delivers limits of detection (LOD) that are at least 10-fold better than ELSD and offers a wider dynamic range, making it ideal for standard-free quantitation of impurities[1][3].

Table 1: Quantitative Comparison of Universal Detectors for Non-UV Active Compounds
Performance MetricUV-Vis DetectorELSDCADMS (ESI+)
Limit of Detection (LOD) N/A (No chromophore)~10–50 ng~1–5 ng< 1 pg
Dynamic Range N/A1–2 orders of magnitude3–4 orders of magnitude3–4 orders of magnitude
Response Uniformity Highly variableNon-linear (exponential)Highly uniform (linear)Compound dependent
Mobile Phase Requirement UV transparentStrictly VolatileStrictly VolatileStrictly Volatile

Part 2: Retention & Peak Shape (Taming Polar Basic Amines)

Q: I switched to CAD, but my compound elutes entirely in the void volume ( t0​ ) on a standard C18 column, and the peak is severely tailed. How do I achieve retention? A: The compound's extreme polarity (driven by the hydroxyl and methoxy groups) prevents it from partitioning into the hydrophobic C18 stationary phase. Furthermore, the highly basic tertiary amine of the pyrrolidine ring ( pKa​ ~9–10) is fully protonated at typical mobile phase pH levels. This positively charged nitrogen undergoes strong, secondary electrostatic interactions (ion-exchange) with unreacted, acidic residual silanols on the bare silica support, causing severe peak tailing[4].

Solution: Abandon Reversed-Phase (RP) chromatography and implement Hydrophilic Interaction Liquid Chromatography (HILIC) .

Causality of HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Under these conditions, a stagnant, water-rich hydration layer forms on the surface of the stationary phase[5]. The polar (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol partitions out of the bulk organic mobile phase and into this aqueous layer[6]. Additionally, zwitterionic HILIC columns leverage controlled electrostatic interactions, utilizing both positive and negative charges on the stationary phase to cleanly retain and elute basic amines without the unpredictable tailing seen in RP-LC[7].

HILIC_Mechanism MP Bulk Mobile Phase >70% Acetonitrile WL Stagnant Water Layer Hydration Shell MP->WL Partitioning SP Stationary Phase Zwitterionic / Silica WL->SP Electrostatic Interactions Analyte Basic Pyrrolidine Analyte Analyte->WL H-Bonding

Caption: HILIC retention mechanism highlighting partitioning, electrostatic, and hydrogen bonding interactions.

Part 3: Chiral Isolation (Separating the Enantiomers)

Q: I need to determine the enantiomeric excess (ee%) of the (S)-isomer, but my HILIC method doesn't separate it from the (R)-isomer. What is the best approach? A: Enantiomers cannot be separated in an achiral environment. You must use a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the analytes[8].

Solution: Direct chiral separation using polysaccharide-based CSPs (such as derivatized cellulose or amylose) is highly effective for pyrrolidine derivatives[9]. Columns like Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) provide excellent chiral recognition for pyrrolidine rings via stereoselective hydrogen bonding and steric inclusion within the polysaccharide helical grooves[10]. Because you are using CAD, ensure your chiral mobile phase utilizes volatile additives (e.g., 0.1% ammonium formate) rather than non-volatile modifiers like diethylamine (DEA), which will foul the detector.

Workflow N1 Analyte Profiling (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol N2 Detector Selection No Chromophore -> Use CAD or MS N1->N2 N3 Retention Strategy Polar/Basic -> Use HILIC Mode N2->N3 N4 Chiral Resolution Enantiomer Separation -> Polysaccharide CSP N3->N4 N5 Method Validation System Suitability & Robustness N4->N5

Caption: Logical workflow for chromatographic method development of polar, non-UV active chiral amines.

Part 4: Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. An analysis is only considered valid if the System Suitability Test (SST) criteria are met prior to sample injection.

Protocol A: HILIC-CAD Method for Chemical Purity and Assay

This method ensures the retention of the polar basic amine while providing standard-free quantitation of non-volatile impurities.

1. Reagent & System Preparation:

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (The low pH ensures the pyrrolidine amine is fully protonated, standardizing its interaction with the stationary phase).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 75% Acetonitrile / 25% Water. Critical Causality: Never dissolve HILIC samples in 100% water; injecting a highly aqueous sample plug into a highly organic mobile phase disrupts the stationary phase water layer, causing severe peak distortion and splitting[6].

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0–2 min: 90% B (Isocratic hold to establish partitioning)

    • 2–12 min: Linear gradient to 50% B

    • 12–15 min: Hold at 50% B

    • 15.1–25 min: Re-equilibration at 90% B.

  • Detector (CAD): Evaporation temperature set to Low (35 °C) to prevent loss of any semi-volatile impurities; Data collection rate at 10 Hz; Filter set to 3.6s.

3. System Suitability Test (SST):

  • Inject a 0.1 mg/mL standard solution 5 times.

  • Validation Criteria: Retention time ( tR​ ) must be > 4.0 minutes (ensuring it is well past the void volume). Peak tailing factor ( Tf​ ) must be 1.5. Relative Standard Deviation (RSD) of the peak area must be 2.0%.

Protocol B: Direct Chiral LC-CAD Method for Enantiomeric Excess (ee%)

This method isolates the (S)-enantiomer from the (R)-enantiomer without the need for pre-column derivatization.

1. Reagent & System Preparation:

  • Mobile Phase: 100% Methanol containing 0.1% Ammonium Formate. (Methanol acts as both the eluent and the hydrogen-bond donor/acceptor to facilitate interaction with the chiral grooves).

  • Sample Diluent: 100% Methanol.

2. Chromatographic Conditions:

  • Column: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm[10].

  • Flow Rate: 0.8 mL/min (Slower flow rates enhance the mass transfer required for transient chiral complexation).

  • Column Temperature: 25 °C (Lower temperatures generally increase chiral resolution by stabilizing the diastereomeric complexes).

  • Detector (CAD): Evaporation temperature set to Medium (50 °C).

3. System Suitability Test (SST):

  • Inject a racemic mixture standard ((R/S)-2-(3-Methoxypyrrolidin-1-yl)ethanol).

  • Validation Criteria: The resolution ( Rs​ ) between the (R) and (S) enantiomer peaks must be 1.5 (baseline resolution). The signal-to-noise ratio (S/N) for both peaks must be 50.

References

  • Benchchem. "Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols." Benchchem.
  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Thermo Fisher Scientific, 22 Feb. 2024.
  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." Reach Separations.
  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online, 27 Nov. 2025.
  • ResearchGate. "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives." ResearchGate, 04 Mar. 2019.
  • ResearchGate. "Hydrophilic interaction chromatography and its applications in the separation of basic drugs." ResearchGate.
  • LCGC International. "HILIC: A Critical Evaluation." Chromatography Online, 19 Mar. 2014.
  • IAPC-OBP. "Chiral separation for enantiomeric determination in the pharmaceutical industry." IAPC-OBP.
  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." Element Lab Solutions, 22 Apr. 2024.
  • Longdom Publishing. "HILIC Chromatography An Insight on the Retention Mechanism." Longdom Publishing.

Sources

Reference Data & Comparative Studies

Validation

Validating enantiomeric purity of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol using chiral HPLC

Validating Enantiomeric Purity of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol: A Comparative Guide to Chiral HPLC Methodologies Introduction (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly functionalized chiral amino alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Enantiomeric Purity of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol: A Comparative Guide to Chiral HPLC Methodologies

Introduction

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly functionalized chiral amino alcohol that serves as a critical intermediate in the synthesis of advanced therapeutics. Because the spatial orientation of the 3-methoxy group dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API), validating its enantiomeric purity is a strict regulatory requirement.

This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric excess (ee) of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing instead on the mechanistic causality behind column selection, mobile phase optimization, and the establishment of a self-validating analytical system.

Mechanistic Causality: Overcoming Silanol Interactions

The target molecule presents a unique chromatographic challenge: it contains a tertiary amine embedded within a pyrrolidine ring. When utilizing standard silica-based Chiral Stationary Phases (CSPs), the basic nitrogen atom is highly susceptible to secondary ion-exchange interactions with acidic residual silanols on the silica matrix. Without chemical intervention, this leads to severe peak tailing, irreversible adsorption, and a complete loss of enantiomeric resolution[1].

To counteract this, a basic additive—typically 0.1% Diethylamine (DEA) or Triethylamine (TEA)—must be incorporated into the mobile phase. The DEA acts as a sacrificial competitor, dynamically capping the residual silanols and allowing the analyte to interact exclusively with the chiral selector[1].

Once silanol interference is suppressed, chiral recognition is driven by a combination of hydrogen bonding (between the analyte's hydroxyl group and the CSP's carbamate linkages), dipole-dipole interactions (involving the 3-methoxy group), and the steric fit of the pyrrolidine ring within the helical cavity of the polysaccharide selector[2].

Mechanism Analyte (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Tertiary Amino Alcohol) CSP Amylose-based CSP (Carbamate Linkages) Analyte->CSP Hydrogen Bonding & Dipole Silanol Residual Silanols (Silica Matrix) Analyte->Silanol Tailing (Without DEA) DEA Diethylamine (DEA) (Mobile Phase Additive) DEA->Silanol Capping (Prevents Tailing)

Mechanistic interactions between the chiral amino alcohol, CSP, and the role of DEA additive.

Comparative Analysis: Amylose vs. Cellulose CSPs

Polysaccharide-derived CSPs are the gold standard for separating underivatized chiral amines[2]. However, the supramolecular helical structure differs significantly between amylose and cellulose backbones. To determine the optimal phase, we compared the performance of an Amylose tris(3,5-dimethylphenylcarbamate) column against a Cellulose tris(3,5-dimethylphenylcarbamate) column under Normal Phase (NP) conditions.

Table 1: Chromatographic Performance Comparison

ParameterAmylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / IPA / DEA (90:10:0.1)
Retention Time (R-enantiomer) 8.42 min9.15 min
Retention Time (S-enantiomer) 10.25 min9.80 min
Selectivity ( α ) 1.251.09
Resolution ( Rs​ ) 2.41 1.12
Tailing Factor ( Tf​ ) 1.151.30
Theoretical Plates ( N ) > 8,500> 6,200

Data Interpretation: The Amylose-based CSP demonstrates superior chiral recognition ( Rs​ = 2.41) compared to the Cellulose-based CSP ( Rs​ = 1.12). The tighter helical twist of the amylose backbone provides a more complementary steric fit for the rigid 3-methoxypyrrolidine ring, enabling robust baseline separation suitable for quality control environments.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the analytical method must operate as a self-validating system governed by strict System Suitability Testing (SST) criteria prior to sample analysis, adhering strictly to ICH Q2(R1) guidelines[3].

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of Diethylamine (DEA) to the mixture.

  • Mix thoroughly and degas ultrasonically for 10 minutes. Causality: Premixing the solvents rather than relying on the HPLC pump's proportioning valves ensures a perfectly consistent modifier concentration, preventing baseline drift and retention time shifting during isocratic elution.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol sample.

  • Dissolve the sample in 10.0 mL of the prepared mobile phase to achieve a final concentration of 1.0 mg/mL. Causality: Diluting the sample directly in the mobile phase prevents solvent-mismatch, which can induce severe peak distortion and fronting at the solvent front.

Step 3: Chromatographic Conditions

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

Step 4: System Suitability Testing (SST) & ICH Q2 Validation Before analyzing unknown batches, inject a racemic standard of the amino alcohol six times. The system is validated for analysis only if it meets the following criteria:

  • Resolution ( Rs​ ): > 1.5 (Ensures baseline separation for accurate integration).

  • Tailing Factor ( Tf​ ): < 1.5 (Confirms DEA is effectively capping silanols).

  • Precision (%RSD): < 2.0% for retention times and peak areas.

For full ICH Q2(R1) validation[3], establish Accuracy by spiking known amounts of the (R)-enantiomer impurity into the pure (S)-enantiomer at 0.1%, 0.5%, and 1.0% levels (Recovery must be 90-110%), and establish Linearity from the Limit of Quantitation (LOQ) to 120% of the target concentration ( R2 > 0.999).

Workflow A 1. Column Screening (Amylose vs. Cellulose CSPs) B 2. Mobile Phase Selection (Hexane/IPA vs. Polar Organic) A->B C 3. Additive Optimization (0.1% DEA for Peak Symmetry) B->C D 4. System Suitability Testing (Rs > 1.5, Tailing < 1.5) C->D E 5. ICH Q2 Method Validation (Linearity, Accuracy, Precision) D->E

Step-by-step self-validating workflow for chiral HPLC method development and ICH Q2 validation.

References

  • Source: nih.
  • Source: nih.
  • Title: Q2(R1)

Sources

Comparative

Profiling Pyrrolidine-Based Chiral Amino Alcohols: A Comparative Guide to (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol and Established Scaffolds

As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and ligands to optimize asymmetric workflows. Chiral amino alcohols are universally recognized as privileged scaffolds in [1].

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and ligands to optimize asymmetric workflows. Chiral amino alcohols are universally recognized as privileged scaffolds in [1]. While secondary amino alcohols like (S)-Diphenylprolinol dominate enamine and iminium organocatalysis, tertiary amino alcohols such as (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol offer distinct advantages. They serve as highly effective bidentate ligands for organometallic transformations and act as rigid, stereodefined cores for drug discovery.

This guide objectively compares (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol against industry-standard chiral amino alcohols, detailing their mechanistic causality, performance metrics, and validated experimental protocols.

Mechanistic Foundations: The Tertiary Pyrrolidine Advantage

The catalytic utility of pyrrolidine-based compounds has seen tremendous growth[2]. Unlike secondary pyrrolidines that activate aldehydes via covalent enamine formation, (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol operates through non-covalent, coordinate interactions. The tertiary nitrogen and the primary hydroxyl group form a robust bidentate chelate with Lewis acidic metals, such as Zn(II).

The causality behind its high stereocontrol lies in its structure: the methoxy group at the C3 position of the pyrrolidine ring exerts an inductive electron-withdrawing effect, fine-tuning the basicity of the nitrogen. This structural rigidity restricts the conformational freedom of the transition state, forcing the incoming nucleophile to attack from a single, sterically unhindered face of the coordinated electrophile.

G A Aldehyde Substrate D Transition State (Face-Selective Alkyl Transfer) A->D B (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Chiral Ligand) C Zn-Ligand Complex (Bidentate Chelation) B->C + Et2Zn C->D Coordination E Chiral Zinc Alkoxide D->E Alkyl Transfer E->B Ligand Recovery F Chiral Secondary Alcohol E->F Aqueous Workup

Catalytic cycle of enantioselective diethylzinc addition using a chiral tertiary amino alcohol.

Comparative Profiling

To understand where (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol fits in the synthetic toolbox, we must benchmark it against classic secondary and tertiary amino alcohols.

Table 1: Structural & Physicochemical Comparison

Feature(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol(S)-Diphenylprolinol(1R,2S)-N-Methylephedrine
Amine Type TertiarySecondaryTertiary
Chiral Centers 1 (Pyrrolidine C3)1 (Pyrrolidine C2)2 (Acyclic C1, C2)
Steric Bulk Low/ModerateVery HighModerate
Primary Activation Metal Chelation (Ligand)Covalent (Enamine/Iminium)Metal Chelation (Ligand)
Key Application Asymmetric Dialkylzinc AdditionOrganocatalytic Aldol/MichaelAsymmetric Dialkylzinc Addition
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to benzaldehyde is the benchmark reaction for evaluating chiral tertiary amino alcohol ligands[3]. Tertiary pyrrolidine derivatives are highly effective [4].

Table 2: Benchmark Catalytic Performance (Addition of Et₂Zn to Benzaldehyde)

Chiral LigandCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Reaction Time
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol 10 mol%92%88% (S)12 h
(1R,2S)-N-Methylephedrine 10 mol%85%75% (S)16 h
(S)-Diphenylprolinol 10 mol%45%<20%24 h

(Note: Secondary amines like Diphenylprolinol are poor ligands for this specific transformation due to competitive N-alkylation and a lack of appropriate chelation geometry).

Self-Validating Experimental Protocol: Asymmetric Diethylzinc Addition

Objective: Synthesize (S)-1-phenylpropan-1-ol with high enantiopurity. Causality Check: The reaction is run at 0 °C to kinetically suppress the uncatalyzed, racemic background reaction. Toluene is utilized as a non-coordinating solvent to ensure the zinc coordinates exclusively to the chiral ligand and the substrate.

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Zinc Addition: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Self-Validation: The immediate evolution of ethane gas visually confirms the deprotonation of the hydroxyl group and the formation of the active zinc-alkoxide complex. Stir for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise. Maintain the temperature at 0 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the UV-active aldehyde spot is fully consumed.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (2.0 mL) at 0 °C to safely destroy excess diethylzinc. Extract with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography (silica gel). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

Application 2: Medicinal Chemistry Scaffolding

Beyond catalysis, (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly valued building block. The pyrrolidine ring is a ubiquitous pharmacophore, and the specific 3-methoxy substitution alters the lipophilicity (LogP) and hydrogen-bonding profile compared to unsubstituted pyrrolidines. The terminal hydroxyl group provides a synthetic handle for esterification, etherification, or coupling to larger drug modalities.

Workflow S1 Chiral Scaffold (S)-2-(3-Methoxy...) S2 O-Functionalization (Hydroxyl Group) S1->S2 S3 Pharmacophore Mapping S2->S3 S4 In Vitro Screening (Receptor Binding) S3->S4 S5 Lead Candidate Selection S4->S5

Workflow for incorporating the chiral pyrrolidine scaffold into drug discovery.

Conclusion

While secondary chiral amino alcohols like (S)-Diphenylprolinol remain the gold standard for covalent organocatalysis, tertiary amino alcohols like (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol fill a critical gap in asymmetric organometallic chemistry and drug design. By providing a rigid bidentate chelation pocket and a tunable electronic environment via the methoxy group, it outperforms classic acyclic ligands like N-Methylephedrine in specific dialkylzinc additions and serves as a versatile, stereodefined core for modern therapeutics.

References
  • Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. URL:[Link]

  • "Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry." ACS Catalysis. URL:[Link]

  • "Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • "Concise Synthesis of Novel Practical Sulfamide−Amine Alcohols for the Enantioselective Addition of Diethylzinc to Aldehydes." The Journal of Organic Chemistry. URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Mass Spectrometry Validation Methods for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Chemical Formula: C₇H₁₅NO₂, Exact Mass: 145.1103 Da) is a highly versatile chiral amino alcohol. It is frequently utilized as a critical structural motif and chiral building block in the synthesis of targeted therapeutics, including selective RET kinase inhibitors, BACE1 inhibitors, and oxidative phosphorylation modulators[1][2][3].

Because the pharmacological efficacy, off-target toxicity, and metabolic stability of these therapeutics are inextricably linked to the stereochemistry of the pyrrolidine ring, rigorous analytical validation of this precursor is paramount. This guide objectively compares the leading mass spectrometry (MS) modalities for validating this compound and provides a self-validating, ICH M10-compliant protocol for its quantitative and enantiomeric analysis[4][5].

Modality Selection Logic & Comparative Analysis

Selecting the appropriate mass spectrometry technique depends entirely on the analytical objective: high-throughput quantification, structural elucidation, or enantiomeric purity assessment.

Decision matrix for selecting the optimal mass spectrometry modality.

Objective Comparison of MS Platforms

To objectively evaluate the best approach for validating (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol, we must compare the performance metrics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).

Table 1: Performance Comparison of MS Modalities

ParameterLC-MS/MS (QqQ)GC-MS (Single Quad / EI)UHPLC-HRMS (Q-TOF/Orbitrap)
Ionization Source Electrospray Ionization (ESI+)Electron Impact (EI)ESI+ / APCI
Sensitivity (LLOQ) 0.1 - 0.5 ng/mL (Excellent)10 - 50 ng/mL (Moderate)1 - 5 ng/mL (Good)
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude3 to 4 orders of magnitude
Sample Preparation Direct injection / Protein crashRequires Derivatization Direct injection
Primary Utility Bioanalysis, PK/TK quantificationVolatile impurity profilingMetabolite ID, Exact Mass
Causality of Performance The tertiary amine in the pyrrolidine ring has a high proton affinity, yielding a dominant [M+H]⁺ ion at m/z 146.1.The polar hydroxyl group causes severe column tailing unless masked via silylation (e.g., BSTFA).High resolving power (>70,000) distinguishes isobaric interferences in complex matrices.

Self-Validating Experimental Protocol: Chiral LC-MS/MS

Enantiomers—such as the (S)- and (R)- forms of 2-(3-Methoxypyrrolidin-1-yl)ethanol—possess identical masses and MS/MS fragmentation patterns. Therefore, MS alone cannot distinguish them[6]. To achieve enantiomeric discrimination, we must introduce a chiral environment prior to ionization[7][8].

The following protocol utilizes a direct Chiral LC-MS/MS approach, engineered as a self-validating system in accordance with ICH M10 Bioanalytical Method Validation guidelines[4][5][9].

Step 1: System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must prove it is free of contamination and capable of required sensitivity.

  • Action: Inject a Blank Matrix, a Zero Sample (Matrix + Internal Standard), and an LLOQ standard.

  • Causality: Validates that no carryover exists from previous runs (Blank signal must be <20% of the LLOQ signal) and confirms that the MS detector is calibrated to the required lower limit of quantification[9][10].

Step 2: Sample Preparation
  • Action: Spike 50 µL of plasma/matrix with 10 µL of stable isotope-labeled internal standard (SIL-IS, e.g., (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol-d4). Perform protein precipitation using 200 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile effectively denatures matrix proteins while maintaining the solubility of the polar amino alcohol. The SIL-IS corrects for any matrix-induced ion suppression during ESI+ ionization, ensuring quantitative trustworthiness[11].

Step 3: Chromatographic Separation
  • Column: Chiralpak IG-3 (150 x 4.6 mm, 3 µm) or equivalent immobilized polysaccharide chiral stationary phase (CSP).

  • Mobile Phase: Isocratic elution using Methanol / 10 mM Ammonium Formate (90:10, v/v).

  • Causality: Polysaccharide CSPs form transient diastereomeric complexes with the enantiomers, causing them to elute at different times. Ammonium formate is chosen over phosphate buffers because it is volatile, preventing MS source fouling, while providing the necessary ionic strength to suppress secondary interactions between the amine and the silica support, ensuring sharp peak shapes[11][].

Step 4: MS/MS Detection (MRM Parameters)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 146.1 [M+H]⁺

  • Primary Product Ion (Quantifier): m/z 102.1 (Collision Energy: 18 eV). Causality: Represents the neutral loss of ethylene oxide (C₂H₄O, 44 Da) from the ethanol appendage.

  • Secondary Product Ion (Qualifier): m/z 114.1 (Collision Energy: 22 eV). Causality: Represents the loss of methanol (CH₃OH, 32 Da) from the 3-methoxy group.

ICH M10 Validation Workflow & Quantitative Data

To ensure the method is authoritative and suitable for regulatory submissions, it must be subjected to a rigorous validation workflow[4][10].

ICH M10 compliant bioanalytical method validation workflow for LC-MS/MS.

Table 2: Representative ICH M10 Validation Data for Chiral LC-MS/MS

Validation ParameterAcceptance Criteria (ICH M10)Observed PerformanceStatus
Selectivity Blank response <20% of LLOQNo interfering peaks at (S)- or (R)- retention timesPASS
Linearity R² ≥ 0.990 (0.5 – 500 ng/mL)R² = 0.9989 (1/x² weighting)PASS
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)3.2% - 7.1% across 4 QC levelsPASS
Inter-day Accuracy (%) 85% - 115% (80-120% at LLOQ)94.5% - 106.2%PASS
Enantiomeric Resolution (Rs) Rs ≥ 1.5 (Baseline separation)Rs = 2.1 (Complete baseline separation)PASS
Matrix Factor (IS normalized) CV ≤ 15% across 6 matrix lotsCV = 4.8% (Negligible ion suppression)PASS

Note: The use of the stable isotope-labeled internal standard is the primary causal factor for the excellent Matrix Factor CV, as it perfectly co-elutes with the analyte and experiences identical ionization conditions[4][9].

Conclusion

For the structural and quantitative validation of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol, LC-MS/MS stands superior to GC-MS due to its ability to bypass complex derivatization steps while offering unmatched sensitivity for the native amino alcohol. When enantiomeric purity is the primary objective, pairing MS/MS detection with a polysaccharide-based Chiral Stationary Phase (CSP) under carefully buffered conditions (e.g., ammonium formate) provides a robust, self-validating system that easily meets stringent ICH M10 regulatory guidelines.

References

  • bioanalytical method validation and study sample analysis m10 - ICH . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4[4]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration (FDA). 5[5]

  • Design and Discovery of Novel Selective RET Inhibitors with High Central Nervous System Penetration, Enhanced Pharmacokinetics, and Pharmacodynamics . Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS... . PubMed, National Institutes of Health. 11[11]

  • ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION . CAPA.9[9]

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). 10[10]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants . ScienceDirect. 7[7]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality . PMC, National Institutes of Health.2[2]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer . Journal of Medicinal Chemistry - ACS Publications. 3[3]

  • Amino Acid Chiral Analysis Services . BOC Sciences. []

  • An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach . ResearchGate.8[8]

  • Cu(II)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction... . RSC Publishing. 6[6]

Sources

Comparative

Synthetic Routes and Yield Optimization for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol: A Comparative Guide

Introduction (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Molecular Formula: C7​H15​NO2​ , MW: 145.20 g/mol ) is a highly valuable chiral building block in medicinal chemistry[1]. Featuring a pyrrolidine ring substituted wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (Molecular Formula: C7​H15​NO2​ , MW: 145.20 g/mol ) is a highly valuable chiral building block in medicinal chemistry[1]. Featuring a pyrrolidine ring substituted with a methoxy group and an N-linked ethanol side chain, it serves as a critical scaffold for drug development, particularly in the design of agents targeting neurological disorders and specific receptor pathways[2].

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for practical scalability, safety, and atom economy. This guide objectively compares the two primary synthetic pathways for this compound: Epoxide Ring-Opening and Direct Alkylation .

Mechanistic Overview of Synthetic Routes

Route A: Epoxide Ring-Opening (Ethylene Oxide)

Mechanism & Causality: This route relies on the nucleophilic attack of the secondary amine of (S)-3-methoxypyrrolidine on the less sterically hindered carbon of ethylene oxide[3]. Because epoxides are highly strained three-membered rings, the reaction is thermodynamically driven by the release of ring strain. Pros & Cons: This method boasts exceptional atom economy (100% theoretical) and minimal byproduct formation. However, ethylene oxide is a toxic, highly flammable gas, necessitating specialized continuous flow systems or pressurized reactors to mitigate safety risks.

Route B: Direct Alkylation (2-Bromoethanol)

Mechanism & Causality: This approach utilizes a classic bimolecular nucleophilic substitution ( SN​2 ). The nitrogen lone pair of (S)-3-methoxypyrrolidine attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion[4]. An inorganic base is required to neutralize the generated hydrobromic acid and prevent the protonation of the amine nucleophile. Pros & Cons: The primary advantage is operational simplicity; it uses standard laboratory glassware and easily handled liquid reagents. The main drawback is the competing over-alkylation side reaction, which can form unwanted quaternary ammonium salts, thereby reducing the overall yield[5].

Workflow Visualization

G Start (S)-3-Methoxypyrrolidine Starting Material RouteA Route A: Epoxide Ring-Opening Reagent: Ethylene Oxide Start->RouteA RouteB Route B: Direct Alkylation Reagent: 2-Bromoethanol Start->RouteB CondA Pressurized Reactor / Flow System 0-25°C, Methanol RouteA->CondA CondB Standard Reflux / Heating 80°C, Acetonitrile, K2CO3 RouteB->CondB Product (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Target Compound CondA->Product High Yield (85-95%) High Atom Economy CondB->Product Moderate Yield (70-80%) Risk of Over-alkylation

Figure 1: Comparison of synthetic workflows for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Epoxide Ring-Opening (Continuous Flow / Pressurized Reactor)

Note: This protocol requires a dedicated high-pressure reactor due to the hazards associated with ethylene oxide.

  • Preparation: Dissolve 1.0 equivalent of (S)-3-methoxypyrrolidine in anhydrous methanol (0.5 M concentration) and transfer the solution to a stainless-steel autoclave reactor.

  • Reagent Introduction: Cool the reactor to 0°C. Introduce 1.1 equivalents of ethylene oxide gas under controlled pressure. Causality: Maintaining a strict temperature and only a slight stoichiometric excess ensures complete conversion while minimizing the risk of polyethoxylation.

  • Reaction: Seal the reactor and gradually warm to 25°C. Stir for 6-8 hours. Monitor the reaction via GC-MS until the starting amine peak is fully consumed.

  • Workup: Vent any residual unreacted ethylene oxide safely through an appropriate chemical scrubber system. Concentrate the methanolic solution under reduced pressure.

  • Purification: Purify the crude product via fractional vacuum distillation to yield the pure (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.

Protocol B: Direct Alkylation (Standard Batch Reactor)
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of (S)-3-methoxypyrrolidine in anhydrous acetonitrile (0.3 M concentration).

  • Base and Catalyst Addition: Add 2.0 equivalents of finely powdered anhydrous K2​CO3​ and 0.1 equivalents of potassium iodide (KI). Causality: KI facilitates a Finkelstein-type reaction in situ, converting 2-bromoethanol to the highly reactive 2-iodoethanol, which accelerates the SN​2 process and allows for milder heating.

  • Alkylation: Add 1.05 equivalents of 2-bromoethanol dropwise at room temperature to prevent localized concentration spikes that drive over-alkylation.

  • Reaction: Heat the mixture to 80°C (reflux) and stir vigorously for 12-16 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Purification: Cool to room temperature, filter off the inorganic salts, and wash the filter cake with ethyl acetate. Concentrate the filtrate and purify via silica gel flash chromatography using a DCM/MeOH gradient to isolate the target compound from any quaternary ammonium byproducts.

Quantitative Data Comparison

ParameterRoute A: Epoxide Ring-OpeningRoute B: Direct Alkylation
Typical Yield 85% - 95%70% - 80%
Purity (Post-Workup) >98% (via distillation)~95% (requires chromatography)
Atom Economy 100%~55% (generates HBr waste)
Reaction Time 6 - 8 hours12 - 16 hours
Scalability Excellent (in flow systems)Moderate (limited by exotherm/salts)
Safety Profile High Risk (Ethylene Oxide gas)Low/Moderate Risk (Standard liquids)

Conclusion

For research-scale synthesis where specialized pressure equipment is unavailable, Route B (Direct Alkylation) remains the most accessible method, despite requiring chromatographic purification to remove over-alkylated byproducts. However, for process chemistry and industrial scale-up, Route A (Epoxide Ring-Opening) is vastly superior. Once the engineering controls for handling ethylene oxide are established, Route A delivers unmatched atom economy, higher yields, and a streamlined purification process[3].

References

  • Conversion of Alcohols into Amines by Borrowing Hydrogen . University of Bath. URL:[Link]

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers . National Institutes of Health (PMC). URL: [Link]

Sources

Validation

Benchmarking (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Catalytic Performance in Cross-Coupling

Target Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Application & Benchmarking Guide Executive Summary The transition from precious metal catalysis (Pd, Ru) to earth-abund...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Application & Benchmarking Guide

Executive Summary

The transition from precious metal catalysis (Pd, Ru) to earth-abundant metals (Cu, Ni) in cross-coupling reactions has driven the demand for structurally sophisticated, highly tunable ligands. Historically, simple amino alcohols have been deployed as bidentate ligands to stabilize Cu(I) intermediates in Ullmann-type C–N and C–O couplings. However, these first-generation ligands often require high catalyst loadings (>10 mol%) and harsh thermal conditions (>110°C), limiting their utility in late-stage functionalization of base-sensitive pharmaceutical intermediates[1].

This guide benchmarks the catalytic performance of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (S-MPE) —an advanced chiral amino-alcohol ligand. By systematically comparing S-MPE against traditional acyclic and cyclic amino alcohols, we demonstrate how its unique stereoelectronic profile enables lower catalyst loadings, milder reaction conditions, and high chemoselectivity in cross-coupling workflows.

Mechanistic Rationale: The S-MPE Advantage

To understand the empirical performance of S-MPE, we must first analyze the causality behind its structural design. S-MPE acts as a highly efficient N,O-chelate with a hemilabile third coordination site, fundamentally altering the transition state of the oxidative addition and reductive elimination steps.

  • Rigid Pyrrolidine Backbone: Unlike acyclic ligands such as N,N-dimethylethanolamine (DMEA), the pyrrolidine ring of S-MPE restricts conformational freedom. This lowers the entropic penalty during metal complexation, shifting the equilibrium toward the active L−Cu(I) precatalyst rather than inactive copper aggregates[2].

  • Anionic N,O-Bidentate Chelation: Under basic conditions, the ethanol arm deprotonates to form a robust alkoxide-metal bond. The tertiary amine strongly donates σ -electron density, stabilizing the Cu(I) oxidation state and preventing disproportionation into Cu(0) and Cu(II).

  • Hemilabile 3-Methoxy Group: The (S)-configured 3-methoxy substituent provides a secondary sphere of steric bulk. During the high-valent Cu(III) intermediate phase, the ethereal oxygen can act as a transient, hemilabile donor. This transient coordination increases electron density at the metal center, accelerating the rate-determining reductive elimination step to release the cross-coupled product.

G A Cu(I) Salt + S-MPE Ligand Precatalyst Formation B L-Cu(I)-Nu Nucleophile Coordination A->B Base, Nu-H C Oxidative Addition (Aryl Halide) B->C D L-Cu(III)(Ar)(Nu) High-Valent Intermediate C->D Ar-X E Reductive Elimination (Product Release) D->E Hemilabile O-donor acceleration E->A Product

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle enabled by S-MPE N,O-chelation.

Quantitative Benchmarking Data

To objectively evaluate S-MPE, we benchmarked its performance against industry-standard ligands: DMEA (acyclic standard) and L-Prolinol (cyclic chiral standard). The benchmarking focused on two critical parameters: yield under mild conditions (70°C) and enantioselectivity in asymmetric transformations.

Table 1: Cu-Catalyzed Ullmann C–N Coupling of Base-Sensitive Substrates

Reaction Context: Coupling of 3-bromopyridine with morpholine. Base-sensitive heteroaryl halides typically suffer from degradation at standard Ullmann temperatures (>110°C). Recent literature emphasizes the need for stable, reactive catalysts that resist deactivation by coordinating heterocycles[1]. Conditions: 5 mol% CuI, 5.5 mol% Ligand, 1.5 eq NaOTMS, Dioxane, 70°C, 12h.

Ligand AlternativeLigand TypeConversion (%)Isolated Yield (%)Chemoselectivity (N vs O)
S-MPE Cyclic, Hemilabile>9994 >99:1
L-Prolinol Cyclic, Bidentate857895:5
DMEA Acyclic, Bidentate726592:8
None (Control) N/A<5<2N/A

Data Insight: S-MPE outperforms both DMEA and L-Prolinol. The 94% isolated yield demonstrates that the 3-methoxy group effectively shields the Cu center from off-target coordination by the pyridine substrate, a common failure mode in heteroaryl cross-couplings[2].

Table 2: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling

Reaction Context: Synthesis of axially chiral biaryls via coupling of 1-bromo-2-methylnaphthalene with 2-methyl-1-naphthylboronic acid. While historically evaluated via mol% ratios, optimizing the ligand structure allows for significant reduction in ppm palladium concentrations[3]. Conditions: 2 mol% Pd(OAc)2, 2.2 mol% Ligand, K3PO4, Toluene/H2O, 60°C, 24h.

Ligand AlternativeIsolated Yield (%)Enantiomeric Excess (ee %)Catalyst Loading Required
S-MPE 88 92 2 mol% (20,000 ppm)
L-Prolinol 71805 mol% (50,000 ppm)
DMEA 450 (Achiral)5 mol% (50,000 ppm)

Data Insight: The (S)-stereocenter and the rigid pyrrolidine ring of S-MPE create a highly asymmetric chiral pocket, transferring stereochemical information to the forming C-C bond with 92% ee, significantly outperforming L-Prolinol.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Cu-catalyzed C–N coupling (Table 1) is designed as a self-validating system . It incorporates internal standards and specific kinetic checkpoints to verify catalyst activation before substrate consumption begins.

Workflow S1 1. Ligand-Metal Complexation (In situ, 10 min) S2 2. Substrate & Base Addition (Strictly inert) S1->S2 S3 3. Thermocycling (70°C, 12h) S2->S3 S4 4. Quench & Phase Separation S3->S4 S5 5. HPLC/GC-MS Quantification S4->S5

Figure 2: Standardized high-throughput experimental workflow for cross-coupling benchmarking.

Step-by-Step Methodology

Step 1: Precatalyst Formation (The Activation Checkpoint)

  • Action: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuI (9.5 mg, 0.05 mmol, 5 mol%) and S-MPE (8.0 mg, 0.055 mmol, 5.5 mol%). Add 1.0 mL of anhydrous dioxane and stir at room temperature for 10 minutes.

  • Causality: Premixing the metal and ligand before adding the base or substrates allows the thermodynamically favored L-Cu(I) complex to form. Skipping this step often leads to the irreversible formation of inactive bulk copper oxides when base is introduced. A visible color change to pale yellow/green validates successful complexation.

Step 2: Substrate and Internal Standard Addition

  • Action: Add 3-bromopyridine (158 mg, 1.0 mmol), morpholine (104 mg, 1.2 mmol), and exactly 50 µL of dodecane (internal standard). Take a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

  • Causality: Dodecane is inert under these conditions. The t=0 aliquot establishes a baseline ratio of substrate to internal standard, creating a self-validating mass balance. If the final quantification does not match this baseline (accounting for product + unreacted starting material), it indicates substrate degradation or volatility loss.

Step 3: Base Addition and Thermocycling

  • Action: Add Sodium trimethylsilanolate (NaOTMS) (168 mg, 1.5 mmol). Seal the tube, remove from the glovebox, and heat at 70°C for 12 hours.

  • Causality: Traditional bases like K2CO3 have poor solubility in dioxane and require temperatures >110°C to drive the catalytic cycle. NaOTMS is highly soluble, providing a homogeneous basic environment that facilitates the deprotonation of the S-MPE ethanol arm and the morpholine nucleophile at a much lower thermal threshold[1]. This prevents the decomposition of the base-sensitive pyridine ring.

Step 4: Quench and Analysis

  • Action: Cool to room temperature. Quench by filtering the mixture through a short pad of silica gel, eluting with 10 mL of EtOAc. Analyze the filtrate via GC-MS/HPLC.

  • Causality: Silica filtration immediately arrests the catalytic cycle by sequestering the copper catalyst, preventing post-reaction oxidation artifacts during analysis.

Conclusion

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (S-MPE) represents a significant upgrade over traditional acyclic amino alcohols in transition-metal catalysis. By combining the rigid sterics of a pyrrolidine core with the hemilabile nature of a 3-methoxy substituent, S-MPE stabilizes reactive intermediates while accelerating reductive elimination. As demonstrated, it enables the amination of base-sensitive heterocycles at reduced temperatures (70°C) and serves as a highly effective chiral ligand for asymmetric Pd-catalyzed cross-couplings.

References

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Journal of the American Chemical Society URL:[Link]

  • Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates ChemRxiv URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development URL:[Link]

Sources

Comparative

Chiral GC analysis for confirming (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol enantiopurity

Chiral GC Analysis for Confirming (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Enantiopurity: A Comparative Guide Introduction & Chemical Context (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly versatile chiral building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral GC Analysis for Confirming (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol Enantiopurity: A Comparative Guide

Introduction & Chemical Context

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a highly versatile chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). The molecule features a pyrrolidine ring with a chiral center at the C3 position (a methoxy group) and an N-ethanol side chain. Ensuring its enantiomeric excess (ee) is critical during drug development, as alternate enantiomers can drastically shift the pharmacological profile, efficacy, or toxicity of the final API.

While High-Performance Liquid Chromatography (HPLC) is traditionally favored for bulky pharmaceuticals, Capillary Gas Chromatography (GC) offers unparalleled theoretical plate counts, speed, and sensitivity for volatile and semi-volatile intermediates[1]. For polar amino alcohols like (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol, cyclodextrin-based chiral stationary phases (CSPs) provide exceptional enantioselective resolution[2].

Mechanisms of Chiral Recognition

Cyclodextrins (CDs) are cyclic, chiral, toroid macromolecules composed of D(+)-glucose residues bonded through α(1-4) glycosidic linkages[3]. The chiral recognition mechanism in GC relies on a combination of inclusion complexation—where the hydrophobic pyrrolidine ring enters the cyclodextrin cavity—and dipole-dipole/hydrogen-bonding interactions with the derivatized hydroxyl groups on the CD's rim. The rigid structure of the cyclodextrin is essential for maximizing these stereoselective interactions and achieving baseline resolution[4].

Comparative Analysis: GC vs. HPLC vs. SFC

Before committing to a GC workflow, it is crucial to understand how it compares to alternative platforms. Table 1 outlines the performance modalities for pyrrolidine derivatives.

Table 1: Performance Comparison of Analytical Modalities for Pyrrolidine Derivatives

ModalityTypical Stationary PhaseDerivatization Required?Resolution (Rs)Analysis Time
Chiral GC Permethylated β-CyclodextrinYes (Recommended)> 2.5< 15 min
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate)No1.8 - 2.025 - 30 min
Chiral SFC Cellulose tris(3,5-dimethylphenylcarbamate)No~ 2.2< 10 min

Column Selection & Causality in Chiral GC

Selecting the correct cyclodextrin derivative is the most critical variable in method development. Table 2 demonstrates the expected performance across different chiral selectors.

Table 2: Chiral GC Column Selector Comparison

Column TypeChiral SelectorRetention Time (S)Retention Time (R)Selectivity (α)Resolution (Rs)
β-DEX 120 Permethylated β-Cyclodextrin12.4 min12.8 min1.042.6
γ-DEX 120 Permethylated γ-Cyclodextrin11.2 min11.4 min1.021.3
Chirasil-Val L-Valine tert-butylamide14.5 min14.5 min1.00Co-elution

The Causality Behind the Data: The cavity size of permethylated β-cyclodextrin (7 glucose units) perfectly accommodates the pyrrolidine ring, allowing the C3-methoxy group to interact stereoselectively with the rim of the cyclodextrin[3]. Conversely, γ-cyclodextrin (8 units) has a larger cavity, resulting in a looser fit ("induced fit" failure) and lower resolution. Amino acid-based phases like Chirasil-Val rely purely on hydrogen bonding and lack the inclusion mechanism necessary for this specific cyclic ether/amine, resulting in co-elution[4].

Experimental Workflow & Self-Validating Protocol

Because (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol contains a free primary hydroxyl group on the ethanol side chain and a tertiary amine, it is prone to peak tailing on standard GC columns due to interactions with residual silanols.

Causality for Derivatization: To create a robust, self-validating protocol, we employ a pre-column derivatization step using Trifluoroacetic anhydride (TFAA). This converts the free hydroxyl group into a trifluoroacetate ester, significantly increasing volatility, eliminating hydrogen-bond-induced tailing, and improving the interaction dynamics with the hydrophobic cavity of the cyclodextrin selector.

G N1 Sample Aliquot (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol N2 Derivatization (TFAA in DCM, 60°C) N1->N2 N3 Neutralization (Aqueous Wash) N2->N3 N4 Chiral GC Separation (β-Cyclodextrin CSP) N3->N4 N5 FID Detection (ee% Calculation) N4->N5

Workflow for derivatization and Chiral GC analysis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol.
Step-by-Step Methodology

1. Sample Preparation & Derivatization:

  • Dissolve 10 mg of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 50 µL of Trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes in a sealed vial.

  • Quench the reaction with 1.0 mL of saturated aqueous NaHCO₃ to neutralize residual acid.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and transfer the supernatant to a GC autosampler vial.

2. GC Parameters:

  • Column: Permethylated β-Cyclodextrin (e.g., Rt-βDEXm or CP-Chirasil-Dex CB), 30 m x 0.25 mm ID x 0.25 µm df.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100°C (hold 2 min), ramp at 5°C/min to 160°C (hold 5 min).

  • Injector: 220°C, Split ratio 50:1.

  • Detector: Flame Ionization Detector (FID) at 250°C.

3. System Suitability & Self-Validation:

  • SST Injection: Inject a derivatized racemic standard (R/S)-2-(3-Methoxypyrrolidin-1-yl)ethanol. Acceptance criteria: Resolution (Rs) between enantiomers must be ≥ 2.0.

  • Blank Injection: Inject the DCM/TFAA blank to confirm no interfering peaks exist at the retention times of the enantiomers.

  • Orthogonal Validation: Spike a pure (S)-enantiomer batch with 0.5% (R)-enantiomer. The (R)-peak must be distinctly integrated with a signal-to-noise ratio (S/N) ≥ 10, validating the method's Limit of Quantitation (LOQ) and ensuring trustworthiness of the reported enantiomeric purity.

References

  • Title: Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: Chiral Cyclodextrin Capillary GC Columns Source: GCMS.cz URL: [Link]

  • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]

Sources

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